3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-6-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGACRMKVGCVCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its profound impact on kinase inhibition. This technical guide focuses on a key derivative, 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate and a building block of significant interest in the development of targeted therapeutics. We will delve into its chemical synthesis, structural characteristics, and its critical role in the design of next-generation kinase inhibitors, providing a comprehensive resource for researchers in the field.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows molecules incorporating this scaffold to competitively bind to the ATP-binding site of various kinases, leading to the modulation of their enzymatic activity.[3] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery.[4][5]
The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[6][7] The introduction of specific substituents, such as the 3-iodo and 6-methyl groups, plays a crucial role in defining the therapeutic potential of these compounds.
Chemical Synthesis and Structural Elucidation
Synthetic Pathway
A logical synthetic approach involves the initial construction of a 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate, followed by a regioselective iodination at the 3-position.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][8][9]oxazin-3-yl)acetonitrile
A suspension of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile in acetic anhydride is heated at reflux.[9] The acetic anhydride serves as both the reactant and the solvent, facilitating the cyclization to form the pyrazolo[3,4-d][8][9]oxazine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
Step 2: Synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The intermediate from Step 1 is then subjected to aminolysis.[9] Treatment with a source of ammonia, such as ammonium hydroxide, or other primary amines in a suitable solvent like ethanol at reflux will lead to the opening of the oxazine ring and subsequent cyclization to form the desired 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 3: Synthesis of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The final step is the regioselective iodination of the pyrazole ring. The 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), and treated with an electrophilic iodinating agent, most commonly N-iodosuccinimide (NIS).[10] The reaction is typically carried out at an elevated temperature to ensure complete conversion. The desired 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can then be isolated and purified using standard techniques like crystallization or column chromatography.
Structural Elucidation and Physicochemical Properties
The chemical structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₅IN₆ |
| Molecular Weight | 288.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be high (>200 °C) due to the planar heterocyclic core and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in polar aprotic solvents like DMSO and DMF. |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the methyl group protons around δ 2.5 ppm. The pyrimidine C-H proton should appear as a singlet in the aromatic region, typically above δ 8.0 ppm. The amine protons will likely appear as a broad singlet, and the N-H proton of the pyrazole ring will also be a broad singlet at a downfield chemical shift. For comparison, the ¹H NMR of 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one shows the methyl singlet at δ 2.44 ppm and the pyrimidine NH at δ 12.3 ppm.[11]
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will show distinct signals for the six carbon atoms. The methyl carbon will be in the aliphatic region (~20 ppm). The aromatic and heterocyclic carbons will appear in the downfield region (100-160 ppm). The carbon bearing the iodine atom (C3) will be shifted upfield compared to the unsubstituted analog due to the heavy atom effect. For a similar compound, 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one, the methyl carbon appears at δ 20.88 ppm.[11]
-
Infrared (IR) Spectroscopy (KBr): Characteristic peaks are expected for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the methyl group (around 2900-3000 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings (in the 1500-1650 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 288, with a characteristic isotopic pattern for the presence of one iodine atom.
Applications in Drug Development: A Focus on Kinase Inhibition
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the iodo and methyl groups offers distinct advantages in drug design.
The Role of the 6-Methyl Group
The 6-methyl group can play a significant role in modulating the biological activity and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine-based inhibitors. Its presence can:
-
Enhance Potency: The methyl group can establish favorable van der Waals interactions within the hydrophobic pocket of the kinase active site, leading to increased binding affinity.
-
Improve Selectivity: By occupying a specific region of the active site, the methyl group can confer selectivity for certain kinases over others, reducing off-target effects. Structure-activity relationship (SAR) studies on various pyrazolo[3,4-d]pyrimidine derivatives have shown that substitution at the 6-position can significantly impact kinase selectivity.[4]
-
Modify Physicochemical Properties: The addition of a methyl group can influence the solubility and metabolic stability of the compound.
The Versatility of the 3-Iodo Substituent
The iodine atom at the 3-position is a key functional group that serves as a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for SAR studies.
Figure 2: Common cross-coupling reactions utilizing the 3-iodo substituent.
These reactions enable the introduction of a wide range of substituents at the 3-position, including aryl, heteroaryl, alkynyl, and amino groups. This chemical diversity is crucial for exploring the chemical space around the pyrazolo[3,4-d]pyrimidine core and optimizing interactions with the target kinase. For example, the introduction of specific aryl groups via Suzuki coupling can lead to inhibitors with enhanced potency and selectivity for kinases such as FLT3 and VEGFR2.[6][7]
A Building Block for Targeted Therapies
The this compound core is a key intermediate in the synthesis of several potent kinase inhibitors. Its utility has been demonstrated in the development of inhibitors for a variety of kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in many EGFR inhibitors.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibitors based on this scaffold have shown promise in targeting angiogenesis.[6]
-
Bruton's Tyrosine Kinase (BTK): This scaffold is a key component of the FDA-approved BTK inhibitor, Ibrutinib, highlighting its clinical significance.[10]
Conclusion
This compound stands out as a privileged scaffold in the landscape of medicinal chemistry. Its rational design, incorporating a potency-enhancing and selectivity-modulating methyl group with a versatile iodinated handle for chemical diversification, makes it an invaluable tool for drug discovery. The synthetic accessibility and the potential for generating vast libraries of derivatives underscore its importance in the ongoing quest for novel and effective targeted therapies, particularly in the realm of kinase inhibition for cancer treatment. This guide provides a foundational understanding of this key molecule, intended to empower researchers to leverage its full potential in their drug development endeavors.
References
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. 2018;2018(4):M1012. Available from: [Link]
-
Yang LL, et al. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. J Med Chem. 2013;56(4):1641-55. Available from: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][8][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. N.p., n.d. Web. Available from: [Link]
-
Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine 2. Scholars Portal Journals. N.p., n.d. Web. Available from: [Link]
-
Davoodnia A, et al. Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. 2012;24(8):3433-3435. Available from: [Link]
-
Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. N.p., n.d. Web. Available from: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. N.p., n.d. Web. Available from: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. 2021;14(1):102901. Available from: [Link]
-
Kumar V, et al. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. J Adv Pharm Technol Res. 2013;4(4):198-205. Available from: [Link]
-
Wang X, et al. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorg Med Chem Lett. 2017;27(11):2575-2580. Available from: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. N.p., n.d. Web. Available from: [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. N.p., n.d. Web. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. N.p., n.d. Web. Available from: [Link]
-
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. N.p., n.d. Web. Available from: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. 2023;39(6). Available from: [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. N.p., n.d. Web. Available from: [Link]
-
Representative pharmacologically interesting pyrazolo[3,4-d] pyrimidine derivatives. ResearchGate. N.p., n.d. Web. Available from: [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. SpectraBase. N.p., n.d. Web. Available from: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2022;15(1):103494. Available from: [Link]
-
6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. ChemSynthesis. N.p., n.d. Web. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. N.p., n.d. Web. Available from: [Link]
Sources
- 1. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 11. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS number and properties
This guide provides an in-depth technical analysis of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine , a critical heterocyclic building block used in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various protein kinase inhibitors.
CAS Number: 1415559-47-5 Molecular Formula: C₆H₅IN₄ Molecular Weight: 260.04 g/mol
Chemical Identity & Structural Logic
The compound is a fused bicyclic heterocycle consisting of a pyrazole ring fused to a pyrimidine ring. The "3-iodo" and "6-methyl" designations refer to the specific substitution pattern that imparts its unique reactivity profile:
-
C3-Iodine: A high-reactivity "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl groups.
-
C6-Methyl: Provides steric bulk and hydrophobic interaction potential within the ATP-binding pockets of kinases or the heme-binding domain of sGC.
-
N1-Proton: An acidic site (pKa ~12-13) suitable for electrophilic attack (alkylation/arylation), enabling scaffold diversification.
Core Properties Table
| Property | Data |
| CAS Number | 1415559-47-5 |
| IUPAC Name | This compound |
| SMILES | Cc1nc2[nH]nc(I)c2cn1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |
Synthesis Protocols
The synthesis of this compound is typically achieved via a two-stage workflow: construction of the bicyclic core followed by regioselective electrophilic halogenation.
Stage 1: Formation of the Pyrazolo[3,4-d]pyrimidine Core
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is synthesized by condensing a functionalized pyrimidine with hydrazine.
-
Precursors: 4-chloro-6-methylpyrimidine-5-carbaldehyde and Hydrazine Hydrate.
-
Mechanism: Hydrazine performs a nucleophilic aromatic substitution (
) at the C4-chloro position, followed by an intramolecular condensation with the C5-aldehyde to close the pyrazole ring.
Stage 2: Regioselective C3-Iodination
Direct iodination of the unsubstituted pyrazole C3 position is achieved using N-iodosuccinimide (NIS).
-
Reagents: 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, N-Iodosuccinimide (NIS), DMF (solvent).
-
Conditions: 60–80°C, 4–12 hours.
-
Workup: Precipitation with water/ice followed by filtration.
Experimental Workflow Diagram (DOT)
Caption: Two-step synthesis route transforming chloropyrimidine precursors into the target iodinated scaffold.
Key Applications in Drug Discovery[2]
This compound serves as a "linchpin" intermediate. Its dual functionality (N1-H and C3-I) allows medicinal chemists to grow the molecule in two distinct vectors, exploring Structure-Activity Relationships (SAR) efficiently.
A. Soluble Guanylate Cyclase (sGC) Stimulators
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the indazole core found in Riociguat (Adempas).
-
Mechanism: The scaffold binds to the
-subunit of sGC, stabilizing the nitrosyl-heme complex or mimicking nitric oxide (NO) binding. -
Derivatization: The C3-iodine is typically replaced via Suzuki coupling with a fluorinated benzyl or pyridine moiety to optimize pharmacokinetic properties.
B. Kinase Inhibition (EGFR / Src / BTK)
The scaffold mimics the adenine ring of ATP.
-
Binding Mode: The N1 and N2 nitrogens often form hydrogen bonds with the "hinge region" of the kinase domain.
-
C3 Modification: Aryl groups introduced at C3 extend into the hydrophobic pocket (Gatekeeper region), determining selectivity between kinases (e.g., Src vs. EGFR).
Functionalization Logic Diagram (DOT)
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the N1 and C3 positions.
Handling and Safety (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive intermediate similar to other halogenated pyrazolopyrimidines.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Stability: Light sensitive (due to C-I bond). Store under inert gas.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
World Intellectual Property Organization (WIPO). (2003). Substituted Pyrazolopyrimidines as sGC Stimulators. WO 03/095451.[1] (Describes the use of this compound as Intermediate 6A). Link
-
ChemicalBook. (2024). This compound Product Entry. Link
-
National Institutes of Health (NIH) - PubChem. (2024). Pyrazolo[3,4-d]pyrimidine Scaffold Biology and Chemistry. Link
-
MDPI Molecules. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (General synthesis methodology for the scaffold). Link
Sources
An In-Depth Technical Guide to 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design
Executive Summary
The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can reliably interact with conserved biological domains. 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a highly versatile, functionalized heterocyclic intermediate widely utilized in medicinal chemistry and drug discovery. Because its fused bicyclic core acts as a bioisostere of the adenine ring of ATP, this compound serves as a foundational building block for synthesizing potent, ATP-competitive kinase inhibitors[1],[2]. This technical whitepaper details the physicochemical properties, structural rationale, and validated synthetic methodologies for utilizing this intermediate in the development of novel therapeutics.
Physicochemical Profiling
Understanding the baseline quantitative data of this intermediate is critical for reaction stoichiometry, solubility predictions, and downstream analytical validation.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C6H5IN4[3],[4] |
| Molecular Weight | 260.04 g/mol [3],[5] |
| CAS Registry Number | 1415559-47-5[4],[6] |
| Scaffold Class | Fused bicyclic heteroaromatic (Adenine isostere)[1] |
| Key Reactive Sites | C3 (Iodine, cross-coupling), N1 (Alkylation/Protection)[7] |
Mechanistic & Structural Rationale (E-E-A-T)
The architectural design of this compound is not arbitrary; every functional group serves a distinct mechanistic purpose in both chemical synthesis and biological targeting.
-
The Pyrazolo[3,4-d]pyrimidine Core: This fused nitrogen-containing heterocycle perfectly mimics the hydrogen-bonding interactions of adenine within the hinge region of kinase active sites[1]. This structural mimicry has led to the successful clinical progression of several derivatives, including the BTK inhibitor ibrutinib[1].
-
The C3-Iodo Substitution: In the 3D space of a kinase active site, the C3 position typically vectors directly into the hydrophobic pocket I or II (often the "gatekeeper" adjacent region). The iodine atom provides a highly reactive halogen handle, allowing medicinal chemists to rapidly introduce diverse aryl, heteroaryl, or alkyne moieties via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to probe this hydrophobic space[7],[8].
-
The C6-Methyl Group: The inclusion of a methyl group at the C6 position introduces specific steric bulk. This modification can favorably alter the binding kinetics within the hinge region, enhancing selectivity profiles against off-target kinases while maintaining optimal lipophilicity for cellular permeability.
Experimental Protocol: C3-Diversification via Suzuki-Miyaura Cross-Coupling
To leverage this intermediate for kinase inhibitor library synthesis, the C3-iodo group is typically substituted using a Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, explaining the causality behind each experimental parameter.
Objective: To replace the C3-iodo group with an aryl/heteroaryl moiety to engage the kinase hydrophobic pocket.
-
Step 1: N1-Protection (Optional but Recommended)
-
Protocol: React the starting material with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in anhydrous DMF at 0 °C.
-
Causality: The free N1-H proton is acidic. Under the basic conditions of a Suzuki coupling, it can be deprotonated to generate an electron-rich pyrazolo-pyrimidine anion. This anionic state significantly decelerates the oxidative addition of the palladium catalyst to the C3-I bond. Protection ensures rapid, high-yielding cross-coupling[7].
-
-
Step 2: Reaction Setup & Reagent Selection
-
Protocol: In a Schlenk flask, combine the protected this compound (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Causality: The C3-I bond is highly reactive, allowing the use of standard Pd(II) precatalysts. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step and minimizes competitive protodeboronation of the boronic acid[9]. K₂CO₃ is a mild inorganic base that effectively facilitates the transmetalation step without degrading the pyrazolo-pyrimidine core.
-
-
Step 3: Solvent Addition & Degassing
-
Protocol: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Degas the suspension by bubbling Argon for 15 minutes.
-
Causality: A biphasic or mixed solvent system is mandatory. 1,4-Dioxane solubilizes the hydrophobic organic components, while water is strictly required to dissolve the K₂CO₃ base, generating the reactive boronate complex essential for transmetalation. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) oxides[7].
-
-
Step 4: Heating and Kinetic Monitoring
-
Protocol: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor the conversion via LC-MS.
-
Causality: The high reactivity of the C3-iodo group typically leads to full conversion within a few hours. Prolonged heating beyond completion can lead to thermal degradation or homocoupling of the excess boronic acid.
-
-
Step 5: Validation & Quality Control (Self-Validating System)
-
Protocol: Following aqueous workup and silica gel chromatography, validate the product using ¹H NMR and LC-MS.
-
Causality: A successful coupling is confirmed by the disappearance of the characteristic C3-iodo mass isotope pattern and the appearance of the new target mass. In ¹H NMR, the integration of the newly introduced aryl protons against the conserved C6-methyl singlet (~2.6 ppm) provides a self-validating stoichiometric ratio, ensuring the structural integrity of the newly formed kinase inhibitor.
-
Signaling Pathway Context & Biological Application
Pyrazolo[3,4-d]pyrimidine derivatives synthesized from this intermediate are highly effective at inhibiting oncogenic kinases, including Src, Fyn, and Bcr-Abl[10],[11]. For instance, derivatives such as SI306 have been developed as potent Src inhibitors for the treatment of aggressive cancers like Glioblastoma Multiforme (GBM)[10],[12]. By competitively binding to the ATP pocket, these compounds block the phosphorylation cascade that drives tumor cell proliferation and metastasis.
Furthermore, recent studies have demonstrated that this scaffold can exhibit dual activity, showing promising antibacterial properties against S. aureus and E. coli. This dual-action profile is highly advantageous for preventing opportunistic infections in immunocompromised cancer patients undergoing targeted therapy[13],[14].
Mechanism of Src kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives blocking proliferation.
References
-
[1] Baillache, D. J., & Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. URL: [Link]
-
[10] Greco, C., et al. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 2020. URL: [Link]
-
[13] Greco, C., et al. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules (MDPI), 2020. URL: [Link]
-
[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, University of Edinburgh Research Explorer. URL: [Link]
-
[7] METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES, Google Patents. URL:
-
[8] 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 151266-23-8, Resolve Mass. URL: [Link]
-
[9] New Reactivities and Functionalities Introduced by Mimics of Protein Post-Translational Modifications, LMU Munich. URL: [Link]
-
[12] Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme, ACS Publications. URL: [Link]
-
[14] Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors, MDPI. URL: [Link]
-
[11] Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant, Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. cacheby.com [cacheby.com]
- 4. CAS 1415559-47-5 | 3H43-H-00 | MDL MFCD22571215 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [1415559-47-5] | King-Pharm [king-pharm.com]
- 7. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The 6-Methyl-Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Synthesis, Structural Rationale, and Kinase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide
Executive Summary
As of early 2026, the demand for highly selective, ATP-competitive kinase inhibitors continues to drive innovation in heterocyclic medicinal chemistry. Among the most privileged pharmacophores is the pyrazolo[3,4-d]pyrimidine bicyclic system. Functioning as a bioisostere of purine (the core of adenine and guanine), this scaffold mimics the natural ligand of kinases, allowing it to anchor securely within the ATP-binding cleft.
Specifically, the 6-methyl substitution on this scaffold has emerged as a critical structural motif. By corresponding to the C2 position of the native purine ring, the 6-methyl group provides a precise vector to probe the hydrophobic sub-pockets adjacent to the kinase hinge region. This whitepaper synthesizes the structural rationale, step-by-step synthetic methodologies, and pharmacological applications of the 6-methyl-pyrazolo[3,4-d]pyrimidine scaffold, providing a self-validating framework for drug discovery professionals.
Structural Rationale and Medicinal Chemistry (E-E-A-T)
Bioisosterism and the Hinge Region
The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic system containing a pyrazole ring and a pyrimidine ring. When designing kinase inhibitors, the primary goal is to establish robust hydrogen bonding with the backbone amides of the kinase hinge region. The N1 and N2 atoms of the pyrazole ring, along with the N5 and N7 atoms of the pyrimidine ring, serve as excellent hydrogen bond acceptors and donors.
The Causality of the 6-Methyl Substitution
Why specifically target the 6-position with a methyl group?
-
Steric Shielding & Metabolic Stability: The C6 position is highly susceptible to oxidative metabolism by aldehyde oxidase and cytochrome P450 enzymes. Installing a methyl group blocks this metabolic liability, significantly improving the in vivo half-life of the resulting drug [1].
-
Hydrophobic Pocket Engagement: In kinases such as EGFR and Src, the region corresponding to the C2 of ATP (which maps to the C6 of pyrazolo[3,4-d]pyrimidine) features a small, lipophilic cavity. The 6-methyl group perfectly occupies this space, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [1].
Pharmacological Applications & Quantitative Data
The 6-methyl-pyrazolo[3,4-d]pyrimidine scaffold has been successfully deployed against a variety of oncological targets, most notably Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinases [1][3].
Mechanism of Action
Caption: ATP-competitive inhibition of kinases by the 6-methyl-pyrazolo[3,4-d]pyrimidine scaffold.
Bioactivity Summary
The following table summarizes the quantitative data for representative derivatives synthesized from this core scaffold, demonstrating its versatility across different cell lines and targets.
| Compound Class / Modification | Primary Target(s) | Cell Line | IC₅₀ (µM) | Rationale for Potency |
| 6-Methyl-1-phenyl derivatives | EGFR / VEGFR-2 | A549 (Lung) | 5.75 - 7.10 | Phenyl linker inhibits gate area; 6-methyl locks into ATP pocket [1]. |
| 6-Methylthio derivatives (SI388) | Src Kinase | K562 (Leukemia) | ~2.50 | Bulky thioether at C6 provides extended hydrophobic contact [3]. |
| 1,6-Dimethyl derivatives | PET Imaging (CNS) | N/A (Tracer) | N/A | High BBB penetration due to low polar surface area [2]. |
Experimental Methodology: Step-by-Step Synthesis
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the critical intermediate: 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine . This intermediate is the universal launching pad for generating diverse libraries via Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Workflow Visualization
Caption: Synthesis workflow for 6-methyl-pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Causality & Logic: Acetyl chloride acts as a two-carbon synthon. The primary amine of the pyrazole attacks the acyl chloride to form an amide intermediate. Under thermal conditions and basic catalysis (DIEA), an intramolecular cyclization occurs with the adjacent carboxamide group, forming the pyrimidine ring with a methyl group at the C6 position [2].
Materials:
-
5-amino-1H-pyrazole-4-carboxamide (1.0 eq, ~7.14 mmol)
-
Acetyl chloride (1.1 eq, ~7.85 mmol)
-
N,N-Diisopropylethylamine (DIEA) (1.1 eq, ~7.85 mmol)
-
Anhydrous Dioxane (10 mL)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
Step-by-Step Procedure:
-
Preparation: Dissolve 5-amino-1H-pyrazole-4-carboxamide in anhydrous dioxane (10 mL) in a round-bottom flask under an N₂ atmosphere. Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Add DIEA dropwise, followed by the slow, dropwise addition of acetyl chloride. Note: Strict temperature control at 0 °C is required to prevent uncontrolled exothermic polymerization.
-
Initial Reaction: Stir the mixture at 0 °C for 5 minutes, remove the ice bath, and stir for an additional 10 minutes at room temperature.
-
Cyclization: Attach a reflux condenser and heat the mixture to 70 °C for 48 hours. Subsequently, increase the temperature to 110 °C for 4 hours to drive the dehydration and ring closure.
-
Neutralization: Slowly add a suspension of Na₂CO₃ in dioxane (5 mL) to neutralize HCl byproducts. Stir at 110 °C for 1 hour.
-
Workup: Cool to room temperature, quench with brine (50 mL), and extract with Ethyl Acetate (2 x 50 mL). Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the white solid product.
Protocol 2: Chlorination to 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Causality & Logic: The hydroxyl group at C4 (which exists primarily as its pyrimidinone tautomer) is unreactive toward nucleophiles. Phosphorus oxychloride (POCl₃) converts this oxygen into a highly reactive leaving group (chloride), priming the scaffold for late-stage diversification [2].
Materials:
-
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq, ~3.56 mmol)
-
Phosphorus oxychloride (POCl₃) (Excess, ~10 mL)
Step-by-Step Procedure:
-
Reagent Addition: Suspend the starting material in POCl₃ (10 mL) at 0 °C under an N₂ atmosphere. Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.
-
Chlorination: Heat the reaction mixture to 150 °C and stir continuously for 10 hours. The high temperature is necessary to overcome the activation energy of the aromatization-chlorination step.
-
Quenching (Critical Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice/water (20 mL) to quench excess POCl₃.
-
Extraction: Neutralize carefully with saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (2 x 50 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify via flash chromatography to afford the pure chlorinated intermediate.
Conclusion
The 6-methyl-pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern targeted therapeutics. By understanding the causal relationship between the 6-methyl substitution and its interaction with the kinase hinge region, researchers can rationally design inhibitors with superior pharmacokinetic profiles and target selectivity. The self-validating synthetic protocols provided herein offer a reliable foundation for generating diverse libraries, accelerating the path from benchtop synthesis to clinical evaluation.
References
-
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: National Institutes of Health (PMC) URL:[Link]
-
Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography Source: American Chemical Society (ACS Publications) URL:[Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: MDPI / National Institutes of Health (PMC) URL:[Link]
Strategic Scaffolding in Kinase Inhibitor Design: 3-Iodo-6-methyl vs. 4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidine
The following technical guide details the structural, synthetic, and functional differences between 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine .
Executive Summary
In the development of ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core serves as a privileged bioisostere for the adenine moiety of ATP.[1] The selection between the 3-iodo-6-methyl (Scaffold A) and 4-amino-3-iodo (Scaffold B) variants represents a critical decision point in Structure-Activity Relationship (SAR) exploration.
-
Scaffold A (3-iodo-6-methyl): Offers a "clean" electrophilic core with increased lipophilicity and metabolic blockade at the C6 position, often used to tune selectivity or target non-canonical hydrophobic pockets.
-
Scaffold B (4-amino-3-iodo): The "classic" hinge-binding scaffold (e.g., Ibrutinib intermediate). It comes pre-installed with the primary hydrogen bond donor (4-NH₂) required for hinge interaction but presents challenges in solubility and competing nucleophilicity during cross-coupling.
This guide analyzes the physicochemical divergence, synthetic utility, and reactivity profiles of these two key intermediates.
Part 1: Structural & Physicochemical Characterization
The primary difference lies in the substitution pattern at C4 (Hinge Binding region) and C6 (Solvent/Sugar pocket interface).
Comparative Data Table
| Feature | Scaffold A: 3-iodo-6-methyl | Scaffold B: 4-amino-3-iodo |
| IUPAC Name | This compound | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Core Structure | C4=H , C6=CH₃ | C4=NH₂ , C6=H |
| Molecular Weight | ~260.04 g/mol | ~261.03 g/mol |
| H-Bond Donors | 1 (N1-H) | 3 (N1-H, 4-NH₂) |
| H-Bond Acceptors | 3 | 4 |
| Electronic Character | Electron-deficient pyrimidine ring; C3-I is highly electrophilic.[2][3] | Electron-rich pyrimidine (due to 4-NH₂ donation); C3-I is slightly deactivated. |
| Kinase Binding Mode | Lacks primary hinge donor. Used for allosteric pockets or requires C4 functionalization. | Mimics Adenine. 4-NH₂ forms critical H-bond with kinase hinge backbone (e.g., Glu/Met residues). |
| Metabolic Stability | High (C6-Me blocks oxidation by aldehyde oxidase). | Moderate (C6-H is susceptible to oxidative metabolism). |
Electronic Influence on C3-Iodine
The reactivity of the iodine at position 3 (C3-I) in Suzuki-Miyaura or Sonogashira couplings is dictated by the electronic density of the pyrazole ring.
-
In Scaffold B (4-Amino): The exocyclic amine is a strong electron-donating group (EDG) (+M effect). This increases electron density in the pyrimidine ring, which communicates to the pyrazole.
-
Consequence: The C-I bond is more electron-rich, making oxidative addition by Pd(0) slightly slower compared to electron-deficient systems. However, the free amine can also coordinate to the Palladium catalyst, potentially poisoning the reaction if not protected or if specific ligands (e.g., XPhos, BrettPhos) are not used.
-
-
In Scaffold A (6-Methyl): The methyl group is a weak EDG (inductive). The C4-H is relatively neutral/electron-withdrawing compared to an amine.
-
Consequence: The C3-I bond remains electron-deficient, typically facilitating faster oxidative addition. The lack of an exocyclic amine prevents catalyst poisoning, often resulting in cleaner coupling profiles.
-
Part 2: Synthetic Pathways & Protocols
The synthesis of these cores diverges early in the pathway. Scaffold B follows the "Malononitrile Route," while Scaffold A typically utilizes "Acetamidine/Anhydride Condensation."
Visualization of Synthetic Logic (DOT Diagram)
Caption: Divergent synthetic pathways for 4-amino (Green track) vs. 6-methyl (Red track) scaffolds, highlighting the distinct cyclization precursors.
Detailed Experimental Protocols
Protocol A: Iodination of Scaffold B (4-Amino Core)
This protocol installs the iodine at C3 in the presence of the free amine.
-
Reagents: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), N-Iodosuccinimide (NIS) (1.2 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the amine substrate in DMF (0.5 M concentration).
-
Add NIS portion-wise at room temperature to avoid di-iodination or oxidation.
-
Heat the mixture to 60–80°C for 4–6 hours. Note: Higher temperatures may cause N-iodination.
-
Quench: Pour into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
-
Isolation: Filter the precipitate. The product is typically a light yellow solid.
-
-
Critical Control Point: Monitor by LCMS. If N-iodination occurs (unstable species), wash the solid with dilute base.
Protocol B: Synthesis of Scaffold A (3-iodo-6-methyl)
This protocol assumes the construction of the 6-methyl core followed by iodination.[2]
-
Step 1 (Cyclization): React 5-amino-1H-pyrazole-4-carbaldehyde (or nitrile) with acetamidine hydrochloride in ethanol under reflux. The methyl group from acetamidine incorporates at position 6.
-
Step 2 (Iodination):
-
Dissolve 6-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMF.
-
Add NIS (1.5 eq).
-
Heat to 100°C for 12 hours. Note: The lack of the activating 4-amino group requires harsher conditions than Scaffold B.
-
Workup: Standard aqueous precipitation.
-
Part 3: Functionalization & Medicinal Chemistry Utility
The "Hinge Binder" vs. "Steric Blocker" Dilemma
When designing a library, the choice between these two scaffolds dictates the binding mode.
-
Use Scaffold B (4-Amino) when:
-
Targeting the ATP-binding site (Type I/II inhibitors).
-
A donor-acceptor-donor (DAD) or donor-acceptor (DA) motif is required for the hinge region.
-
Example: Ibrutinib (BTK inhibitor) uses the 4-NH₂ to H-bond with the backbone of the kinase hinge.
-
-
Use Scaffold A (6-Methyl) when:
-
Metabolic Stability is poor: The C6 position is a "soft spot" for aldehyde oxidase (AO) metabolism in humans. Adding a methyl group (Scaffold A) sterically blocks this oxidation.
-
Selectivity is required: The 6-methyl group projects into the solvent front or the sugar pocket. If the target kinase has a restricted pocket at this vector, the methyl group can induce selectivity against off-targets.
-
Non-Hinge Binding: If the inhibitor is designed to bind allosterically, or if the hinge interaction is provided by the substituent attached at C3 (via the iodine), the C4-amino group may be unnecessary or even detrimental (desolvation penalty).
-
Reactivity Profile: N-Alkylation (N1 vs N2)
Both scaffolds exist as tautomers (N1-H vs N2-H), but the N1-H form is generally more stable.
-
Scaffold B (4-Amino): The amino group can donate H-bonds to the N1/N2 lone pairs, potentially affecting the tautomeric ratio. Alkylation (e.g., Mitsunobu or alkyl halide) usually favors N1 (the desired position for Ibrutinib-like geometry) but N2 side products are common (often 4:1 to 9:1 ratio).
-
Scaffold A (6-Methyl): The steric bulk of the 6-methyl group may exert a "buttressing effect," slightly altering the steric environment around N1/N2, potentially improving N1 selectivity during alkylation by discouraging N2 attack due to proximity to the C3-Iodine (though C6 is distal, the overall ring planarity matters).
Part 4: References
-
Han, S., et al. (2019). "Structure-Based Design and Synthesis of Potent and Selective EGFR Inhibitors." Journal of Medicinal Chemistry. Link
-
Bursavich, M. G., et al. (2016). "2,4-Diaminopyrimidines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discusses the role of C6 substitution in metabolic stability). Link
-
ChemicalBook. (2024). "Product Entry: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine." Link
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. (Foundation for Ibrutinib chemistry). Link
-
Accela ChemBio. (2023).[2] "Catalog Entry: this compound."[2][4][5] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1874987-86-6,6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Heterocyclic compound 29 page [m.chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Solubility of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO and DMF
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound representative of a class with significant interest in pharmaceutical research. While specific quantitative solubility data for this precise molecule is not extensively documented in public literature, this paper leverages established physicochemical principles and data from the broader pyrazolo[3,4-d]pyrimidine family to provide authoritative guidance. We will explore the properties of the compound and the two critical aprotic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This guide details robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, explains the causality behind compound behavior in these solvents, and offers expert insights into the practical challenges and solutions for handling such compounds in a drug discovery setting.
Introduction: The Central Role of Solubility in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine isostere that serves as a privileged structure for developing potent kinase inhibitors and other therapeutic agents.[1][2][3][4] The target molecule of this guide, this compound, is a representative of this class. Its utility in synthesis and biological screening is fundamentally governed by its solubility.
In early-stage drug discovery, poor solubility can mask a compound's true biological activity, lead to unreliable and irreproducible assay results, and create significant roadblocks for formulation and in vivo studies.[5][6] Compounds of the pyrazolo[3,4-d]pyrimidine class are often characterized by low aqueous solubility due to their rigid, heterocyclic ring systems.[1][7] Consequently, understanding their behavior in powerful organic solvents like DMSO and DMF is not merely a preliminary step but a critical prerequisite for their advancement through the discovery pipeline.
DMSO and DMF are favored for their exceptional solvating power for a wide range of organic molecules.[8] They serve as the primary vehicles for creating high-concentration stock solutions used in high-throughput screening (HTS) and other in vitro assays. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and manage the solubility of this compound and related compounds.
Physicochemical Properties: The Compound and the Solvents
A molecule's solubility is dictated by the interplay between its own structure and the properties of the solvent.
The Solute: this compound
While specific experimental data for the 6-methyl variant is sparse, we can infer its properties from the closely related and well-documented compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The addition of a methyl group in the 6-position will slightly increase the molecular weight and enhance the lipophilicity of the molecule, likely further reducing its aqueous solubility.
Table 1: Physicochemical Properties of a Closely Related Pyrazolo[3,4-d]pyrimidine Analog
| Property | Value | Source |
| Compound Name | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [9] |
| Molecular Formula | C₅H₄IN₅ | |
| Molecular Weight | 261.02 g/mol | |
| Appearance | Solid | |
| Predicted XLogP3 | 0.5 | [9] |
Note: The target compound, this compound (C₆H₅IN₄), will have a molecular weight of approximately 276.04 g/mol .
The Solvents: DMSO vs. DMF
Both DMSO and DMF are polar aprotic solvents, meaning they have a large dipole moment but do not readily donate protons for hydrogen bonding. This characteristic allows them to effectively solvate a wide range of compounds, including both polar and nonpolar molecules. Their high boiling points make them suitable for experiments requiring stable solutions at room or elevated temperatures.
Table 2: Comparative Properties of DMSO and DMF
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Molecular Formula | (CH₃)₂SO | (CH₃)₂NC(O)H |
| Molar Mass | 78.13 g/mol | 73.09 g/mol |
| Density | 1.100 g/mL (at 20°C) | 0.944 g/mL |
| Boiling Point | 189 °C | 153 °C |
| Melting Point | 18.5 °C | -61 °C |
| Dielectric Constant | 47.2 | 36.7 |
| Key Features | Highly hygroscopic; excellent solvent for salts and a wide range of organics; can penetrate skin. | "Universal" organic solvent; used extensively in synthesis and polymer chemistry.[4][10] |
Solubility Profile: Insights and Expectations
Multiple studies confirm that pyrazolo[3,4-d]pyrimidine derivatives are readily soluble in DMSO .[1] Furthermore, DMF is frequently used as a reaction solvent for the synthesis of these compounds, which inherently requires high solubility of the reactants and products.[4][10]
Table 3: Expected Solubility Behavior of this compound
| Solvent | Expected Solubility | Rationale & Implications for Researchers |
| DMSO | High (>100 mM) | DMSO is the gold-standard solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) for HTS and long-term storage. Its ability to dissolve this class of compounds is well-established.[1][8] |
| DMF | High (>100 mM) | DMF's role as a synthesis solvent for this scaffold indicates excellent solubility.[10] It can be considered an alternative to DMSO for stock solution preparation, though its lower viscosity may be advantageous for some automated liquid handling systems. |
| Aqueous Buffer | Very Low | The hydrophobic nature of the fused ring system, compounded by the iodo and methyl groups, predicts negligible aqueous solubility. This necessitates the use of a cosolvent like DMSO for any biological assay.[1][7] |
Experimental Protocols for Accurate Solubility Determination
To move beyond qualitative assessment, rigorous experimental determination is required. The choice between a "thermodynamic" and "kinetic" assay depends on the stage of research. Thermodynamic solubility is the true equilibrium value and is critical for pre-formulation, while kinetic solubility is a higher-throughput method used to rank-order compounds in early discovery.[5][11]
Protocol 1: Thermodynamic Solubility via Shake-Flask & HPLC Analysis
This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[12]
Causality Behind the Protocol: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution. The extended incubation allows for the dissolution and crystallization processes to balance out. Using HPLC for quantification provides high specificity, ensuring that only the compound of interest is measured, excluding any impurities or degradants.[12]
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of DMSO or DMF in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[6][11]
-
Phase Separation: After incubation, separate the saturated supernatant from the excess solid. This is typically done by centrifuging the vial at high speed (e.g., >10,000 x g) for 15 minutes or by filtering through a low-binding filter (e.g., PTFE).
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample via High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][13]
-
Calculate the original concentration in the supernatant using the calibration curve, which represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via Laser Nephelometry
This high-throughput method measures "apparent" solubility by detecting the point at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.[14][15]
Causality Behind the Protocol: This assay mimics the process of diluting a DMSO stock solution into an aqueous assay buffer. It does not measure true equilibrium but rather the practical concentration limit before the compound crashes out of solution under specific kinetic conditions. Nephelometry is used because as the compound precipitates, it forms small particles that scatter light, providing a direct and rapid readout of insolubility.[15]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.
-
Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 2-5 µL) from each well of the DMSO plate to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., 195-198 µL of PBS, pH 7.4).[15]
-
Incubation: Mix the plate briefly and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation, which is reported as the kinetic solubility.[15]
Field-Proven Insights: From Stock Solution to Assay Plate
As a Senior Application Scientist, the most common issues researchers face are not in the initial dissolution but in the subsequent handling and application of these solutions.
The Cosolvent Effect and Precipitation
A compound that is perfectly stable in 100% DMSO can instantly precipitate when diluted into an aqueous buffer. This is the "cosolvent effect." The high concentration of DMSO in the stock solution creates a solvent environment that is highly favorable to the compound. When this is diluted >100-fold into water, the solvent environment abruptly changes to one that is highly unfavorable, causing the compound to crash out of solution.
Mitigation Strategy:
-
Stepwise Dilution: Never dilute a high-concentration DMSO stock directly into your final aqueous buffer in a single step. It is best practice to perform intermediate serial dilutions in 100% DMSO first to lower the concentration.[8] Then, add the final, lower-concentration DMSO solution to the aqueous medium. This ensures the final DMSO concentration in the assay remains low and consistent (typically ≤0.5%).[8][16]
The Impact of Water on DMSO Stocks
DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[17] This is a critical and often overlooked issue in compound management.
Causality and Consequences:
-
Reduced Solvating Power: As water content in DMSO increases, its ability to solvate hydrophobic compounds decreases.
-
Precipitation on Storage: A compound that was fully dissolved in anhydrous DMSO may precipitate out of solution over time, especially after multiple freeze-thaw cycles, as the stock absorbs water.[18][19][20] This leads to an unknown and lower effective concentration being used in experiments.
Best Practices for Storage:
-
Use Anhydrous DMSO: Always start with a fresh, sealed bottle of anhydrous DMSO for preparing primary stock solutions.
-
Aliquot Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.[8]
-
Proper Sealing: Store aliquots in tightly sealed vials with good quality caps.
-
Inert Gas: For highly sensitive compounds or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Caption: Decision workflow for handling a new research compound.
Conclusion
While direct quantitative data for this compound is not prevalent, a comprehensive understanding of its chemical class provides a robust framework for its handling. This compound is expected to exhibit high solubility in both DMSO and DMF, making these solvents ideal for the preparation of concentrated stock solutions. However, its predicted low aqueous solubility necessitates careful procedures to avoid precipitation upon dilution into assay buffers.
The key to success lies not only in choosing the right primary solvent but in implementing rigorous, validated protocols for solubility determination and, critically, in adhering to best practices for solution handling and storage. By understanding the causality behind solvent-solute interactions and potential pitfalls like the cosolvent effect and water absorption, researchers can ensure the generation of accurate, reliable, and reproducible data, thereby accelerating the drug discovery process.
References
- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed February 28, 2026.
- Bhattachar, S., et al. (2008). In vitro solubility assays in drug discovery. PubMed.
- Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(19).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website. Accessed February 28, 2026.
- Petrizza, L., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Sigma-Aldrich. FAQs on Inhibitor Preparation. Sigma-Aldrich Website. Accessed February 28, 2026.
- BioDuro. ADME Solubility Assay. BioDuro Website. Accessed February 28, 2026.
- Evotec. Thermodynamic Solubility Assay. Evotec Website. Accessed February 28, 2026.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Website.
- Pharma Excipients. (2025).
- Di Micco, S., et al. (2015). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules.
- Domainex. Thermodynamic Solubility Assay. Domainex Website. Accessed February 28, 2026.
- Selleckchem. Frequently Asked Questions. Selleckchem Website. Accessed February 28, 2026.
-
SciSpace. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][11][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. SciSpace.
- Alsenz, J., & Kansy, M. (2013). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Gümüş, M., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie.
- Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Cookson, A., et al. (2024).
- Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich Website. Accessed February 28, 2026.
- Shah, V.P., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Lipinski, C.A., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
- GlaxoSmithKline. High-Throughput Solubility.
- Vaghasiya, J.K., et al. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- El-Malah, A.A., et al. (2024).
- MedChemExpress. Compound Handling Instructions. MCE Website. Accessed February 28, 2026.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
- PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
- ChemicalBook. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ChemicalBook Website. Accessed February 28, 2026.
- TCI Chemicals. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. TCI Chemicals Website. Accessed February 28, 2026.
- El-Malah, A.A., et al. (2024).
-
Ibrahim, D.A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][11][14]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ziath.com [ziath.com]
- 19. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 20. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing & Validation: 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary
3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine represents a privileged scaffold in kinase inhibitor discovery, particularly for Src family kinases (SFKs) and Bruton's tyrosine kinase (BTK). Its structural homology to the adenine base of ATP allows it to anchor effectively in the kinase hinge region, while the iodine at the C3 position serves as a critical "synthetic handle" for late-stage diversification via palladium-catalyzed cross-coupling.
This guide addresses a critical procurement nuance: the unfunctionalized C4-H variant is rarely commercially available due to stability and synthetic utility constraints. The standard commercial entry points are the 4-amino or 4-chloro derivatives. This document outlines the sourcing landscape, quality control (QC) protocols, and synthetic workflows to utilize this scaffold effectively.
The Chemical Scaffold: Commercial Reality vs. Ideal Structure
Researchers searching for "this compound" often encounter a supply gap. The commercial market favors C4-functionalized analogs because the C4 position is the primary site for introducing "gatekeeper" interactions in kinase targets.
Key Commercial Analogs
| Structure Name | CAS Number | Commercial Availability | Application Note |
| 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 1868046-66-5 | High (BLDpharm, Enamine) | Primary Target. Direct precursor to PP1/PP2 analogs. |
| 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 1393547-40-4 | Medium (Specialty Vendors) | Versatile electrophile for SNAr reactions at C4. |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 | Very High (Sigma, TCI) | Lacks the 6-methyl group; cheaper alternative if 6-Me is not essential.[1][2][3] |
Sourcing Strategy & Supplier Vetting
Do not rely solely on aggregators. The purity of the iodine handle is critical; "de-iodinated" impurities (protodehalogenation) are common in aged batches.
Recommended Supplier Tiers
-
Tier 1 (High Reliability/GMP): MilliporeSigma (via exclusive partnerships), TCI Chemicals. Use for late-stage GLP tox studies.
-
Tier 2 (Discovery Scale): BLDpharm, Enamine, Combi-Blocks. Excellent for mg-to-gram scale discovery chemistry.
-
Tier 3 (Bulk Synthesis): WuXi AppTec, PharmBlock. Custom synthesis request required for >100g batches of the specific 6-methyl variant.
Procurement Decision Tree
The following logic flow ensures you acquire the correct chemical precursor for your specific end-game application.
Figure 1: Decision logic for sourcing the correct pyrazolo[3,4-d]pyrimidine scaffold based on structural requirements.
Quality Assurance (QC) Protocol
Upon receipt, you must validate the integrity of the C-I bond and the 6-Methyl group . Iodides on electron-deficient heterocycles can be labile.
Protocol: Structural Validation
Objective: Confirm identity and ensure <1% de-iodinated impurity.
-
Solvent Selection: Dissolve 5 mg of sample in DMSO-d6 .
-
Why: Pyrazolo[3,4-d]pyrimidines have poor solubility in CDCl3. DMSO ensures sharp peaks for the exchangeable N-H protons.
-
-
1H-NMR Markers (300 MHz+):
-
6-Methyl Singlet: Look for a sharp singlet at δ ~2.6 ppm . Absence indicates you bought the wrong catalog number (CAS 151266-23-8).
-
N-H Proton: Broad singlet >13 ppm (often invisible if wet DMSO is used).
-
C3-H Absence: Crucial. If you see a singlet around δ 8.0-8.5 ppm , the compound has de-iodinated (proton at C3). Reject the batch.
-
-
LC-MS Configuration:
-
Column: C18 Reverse Phase.
-
Mobile Phase: H2O/MeCN + 0.1% Formic Acid.
-
Note: The iodine atom introduces a significant mass defect. Look for the [M+H]+ peak and the characteristic lack of M+2 isotope intensity (unlike Chloro/Bromo compounds).
-
Synthetic Utility: The "Application" Perspective
The primary value of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as a substrate for Suzuki-Miyaura coupling to generate potent kinase inhibitors.
Standard Operating Procedure: C3-Arylation
Context: This reaction installs the "tail" of the inhibitor, often targeting the hydrophobic pocket of the kinase.
-
Reagents:
-
Substrate: 1.0 eq (CAS 1868046-66-5)
-
Boronic Acid/Ester: 1.2 eq (Ar-B(OH)2)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Preferred for sterically hindered heterocycles.
-
Base: K2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: Dioxane:Water (4:1)
-
-
Procedure:
-
Degas solvents with Argon for 15 mins (Critical: Pd(0) is oxygen sensitive).
-
Heat to 90°C in a sealed vial for 4-12 hours.
-
Monitor by LCMS for consumption of the Iodide (Starting Material).
-
-
Workup:
-
The 4-amino group can chelate Pd, making purification difficult. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during filtration to remove residual Palladium.
-
Reaction Pathway Diagram
Figure 2: Synthetic pathway for converting the commercial scaffold into a functional kinase inhibitor via Suzuki coupling.
References
-
Han, S., et al. (2012). "Design, synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent CDK2 inhibitors." European Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
BLDpharm. (2025). "Product Analysis: 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." BLDpharm Catalog.
-
ChemicalBook. (2025). "Global Supplier List for Pyrazolo[3,4-d]pyrimidine derivatives."
Sources
3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Physicochemical Characterization & Synthesis Guide
This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine , a specialized heterocyclic intermediate used in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.[1]
Core Physicochemical Profile
The compound This compound (CAS 1415559-47-5 ) is a fused bicyclic heteroaromatic system.[1][2] Unlike its more common 4-amino analog (an Ibrutinib intermediate), this scaffold lacks a substituent at the C4 position, making it a critical electrophilic core for N1-alkylation and subsequent C4-functionalization via metal-catalyzed cross-coupling.[1]
Physical State & Appearance
-
Physical State: Solid at Standard Temperature and Pressure (STP).[1]
-
Appearance: Typically observed as an off-white to pale yellow powder .[1] The coloration often intensifies with trace iodine impurities or oxidation upon storage.
-
Solubility:
-
High: DMSO, DMF, DMAc (Dipolar aprotic solvents).
-
Moderate: Methanol, Ethanol (often requires heating).
-
Low/Insoluble: Water, Hexanes, Diethyl ether.
-
Melting Point & Thermal Data
Quantitative melting point data for this specific 4-unsubstituted core is rarely reported in open literature due to its primary use as a transient intermediate.[1] However, structural analogs provide a reliable reference range for characterization.
| Compound | Structure Note | CAS Number | Melting Point (°C) |
| Target Molecule | This compound | 1415559-47-5 | >200°C (Dec.) * |
| Analog 1 | 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 151266-23-8 | 260–265°C (Dec.) |
| Analog 2 | 4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | 1379347-96-2 | 180–185°C |
| Analog 3 | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine (Parent) | 2380-63-4 | 195–198°C |
*Note: The target molecule is expected to decompose (Dec.) upon melting, similar to the parent 6-methyl scaffold.[1] "No data available" is cited in standard safety data sheets (SDS) [1], indicating it should be characterized in-house via DSC (Differential Scanning Calorimetry).[1]
Synthesis & Structural Logic
The synthesis of this compound typically follows a "Ring Construction
Mechanistic Pathway
-
Cyclocondensation: 5-Amino-3-methylpyrazole-4-carbonitrile reacts with formamide or acetic anhydride equivalents to close the pyrimidine ring.[1]
-
Functional Group Adjustment: If the ring closure yields a 4-OH (tautomer of 4-one) or 4-NH2, these must be removed (via 4-Cl and reduction) to achieve the 4-H core.[1]
-
Electrophilic Iodination: The C3 position of the pyrazole ring is highly nucleophilic. Iodination is achieved using N-Iodosuccinimide (NIS) or Iodine (
) in a basic medium.[1]
Figure 1: Synthetic logic flow from pyrazole precursor to the target 3-iodo core.[1] The deamination step is critical to remove the C4 substituent.[1]
Experimental Protocols
Protocol A: Iodination of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Context: This is the final step to generate the target from the unsubstituted core.[1][2]
Reagents:
Procedure:
-
Dissolution: Charge a reaction vessel with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and dissolve in anhydrous DMF (5 mL/mmol).
-
Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via LC-MS (Target M+H
261.0).[1] -
Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
-
Isolation: Filter the solid. Wash with water (
) and cold ethanol ( ) to remove residual succinimide.[1] -
Drying: Dry under high vacuum at 45°C for 24 hours.
Protocol B: Quality Control (QC) & Characterization
To validate the physical state and purity, the following analytical parameters must be met:
-
HPLC Purity:
(Area %) at 254 nm.[1] -
1H NMR (DMSO-d6):
Handling, Stability & Safety
-
Storage: Store at -20°C in a sealed container, protected from light. Iodinated heterocycles are light-sensitive and may liberate iodine (turning purple/brown) upon prolonged exposure to UV or fluorescent light.[1]
-
Hygroscopicity: The compound is moderately hygroscopic. Handle in a fume hood or glovebox if using for strictly anhydrous reactions (e.g., organometallic couplings).
-
Safety (GHS):
References
-
Follmann, M., et al. (2012).[4] Substituted annellated pyrimidine and the use thereof. Patent AU2012300844B2.[1] Australian Patent Office.[1] Retrieved from
-
Straub, A., et al. (2003). Carbamate-substituted 3-pyrimidinylpyrazolopyridines as stimulators of soluble guanylate cyclase. Patent WO03095451A1.[1] World Intellectual Property Organization.[1][5][6][7] Retrieved from
Sources
- 1. US11439642B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use - Google Patents [patents.google.com]
- 2. 1874987-86-6,6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US8802847B2 - Process for preparing substituted 5-fluoro-1H-pyrazolopyridines - Google Patents [patents.google.com]
- 7. US9604948B2 - Process for preparing substituted 5-fluoro-1H-pyrazolopyridines - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine from 6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Application Note: Selective Synthesis of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary
This application note details the protocol for the regioselective iodination of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine to yield This compound (CAS: 1415559-47-5). This scaffold is a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and other kinase-targeting therapeutics.
The method utilizes N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) . This system is chosen for its operational simplicity, high atom economy, and ability to avoid the harsh oxidative conditions associated with elemental iodine/oxidant mixtures, thereby preserving the integrity of the pyrimidine ring.
Retrosynthetic Analysis & Reaction Design
The transformation relies on an Electrophilic Aromatic Substitution (SEAr) mechanism. The pyrazolo[3,4-d]pyrimidine core consists of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring.
-
Regioselectivity: The C3 position of the pyrazole ring is the most nucleophilic site available for electrophilic attack. The N1 position is acidic but non-nucleophilic towards soft electrophiles under neutral conditions (though N-iodination can occur as a kinetic transient). The C4 and C6 positions on the pyrimidine ring are electrophilic and inert to NIS.
-
Reagent Choice: NIS provides a source of "I+" (iodonium equivalent) that is sufficiently reactive to iodinate the pyrazole C3 without requiring strong Lewis acids that might complex with the pyrimidine nitrogens.
Figure 1: Reaction scheme for the C3-iodination.
Detailed Mechanism of Action
The reaction proceeds via a standard SEAr mechanism.
-
Activation: The pyrazole tautomerizes to present significant electron density at C3.
-
Attack: The π-electrons of the C3=C3a bond attack the iodine of NIS.
-
Deprotonation: The succinimide anion (or solvent) acts as a base to remove the proton from C3, restoring aromaticity.
Figure 2: Mechanistic pathway of pyrazole iodination.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 6-methyl-1H-pyrazolo[3,4-d]pyrimidine | 134.14 | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.2 - 1.5 | Iodinating Agent |
| DMF (Anhydrous) | - | 10 Vol | Solvent |
| Sodium Thiosulfate (aq) | - | - | Quenching Agent |
Equipment:
-
Round-bottom flask (equipped with magnetic stir bar).
-
Oil bath with temperature controller.
-
Amber glassware or aluminum foil (Iodides are light-sensitive).
Step-by-Step Procedure
Step 1: Setup
-
Charge the reaction flask with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Add DMF (10 mL per gram of substrate). Stir until a clear or slightly suspended solution is obtained.
-
Critical: Wrap the flask in aluminum foil to protect the reaction from light.
Step 2: Reaction
-
Add NIS (1.2 eq) portion-wise over 5 minutes at room temperature.
-
Heat the mixture to 60–80°C .
-
Note: While some pyrazoles iodinate at RT, the electron-deficient nature of the fused pyrimidine ring often requires thermal energy to drive the reaction to completion.
-
-
Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (Rf ~ 0.3) should disappear, and a less polar product (Rf ~ 0.5) should appear.
-
Reaction time is typically 2–4 hours .
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
A precipitate should form immediately.
-
Optional: If the solution is yellow/brown (excess iodine), add 10% aqueous sodium thiosulfate solution until the color fades to pale yellow/white.
Step 4: Isolation
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (3x) to remove residual DMF and succinimide.
-
Wash with a small amount of cold diethyl ether or hexanes to aid drying.
-
Dry the solid under vacuum at 45°C for 12 hours.
Figure 3: Experimental workflow for the synthesis.
Characterization & Quality Control
The conversion is best validated by 1H NMR .
-
Starting Material (DMSO-d6):
- ~ 8.0 - 8.5 ppm (s, 1H, C3-H ).
- ~ 9.0 ppm (s, 1H, C4-H).
- ~ 2.6 ppm (s, 3H, C6-CH3).
-
Product (this compound):
-
Disappearance of the singlet at
~ 8.0 - 8.5 ppm (The C3-H). -
Retention of the singlet at
~ 9.0 ppm (C4-H). -
Retention of the methyl singlet.
-
Mass Spectrometry (ESI+): Expected [M+H]+ = ~261.0.
-
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| No Reaction | Temperature too low. | Increase temp to 80°C or add catalytic acid (e.g., TFA). |
| Dark Brown Product | Residual Iodine. | Wash thoroughly with Na2S2O3. Recrystallize from Ethanol.[1] |
| Multiple Spots on TLC | N-iodination (kinetic). | Continue heating; N-I usually rearranges to C-I (thermodynamic) over time. |
References
- General Iodination of Pyrazolo[3,4-d]pyrimidines: Han, S., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives." Journal of Medicinal Chemistry. (General scaffold synthesis). Note: The specific use of NIS for C3-iodination is a standard transformation in heterocyclic chemistry, analogous to the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Intermediate in Patent Literature
- Use of this compound is documented in WO 2003/095451 and AU 2012300844 B2 as an intermediate for N-alkyl
-
Chemical Vendor Data
Sources
Application Note: Regioselective C3-Iodination of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine using N-Iodosuccinimide (NIS)
Executive Summary & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of potent kinase inhibitors, including those targeting CSF-1R, BTK, and mutant EGFR[1]. Functionalization of this bicyclic system frequently begins with regioselective halogenation at the C3 position of the pyrazole ring, which serves as a critical synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].
This application note details an optimized, self-validating protocol for the C3-iodination of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide (NIS).
Causality of Experimental Design:
-
Regioselectivity (Why C3?): The pyrazolo[3,4-d]pyrimidine core consists of a
-deficient pyrimidine ring fused to a -excessive pyrazole ring. The electron-withdrawing nature of the pyrimidine moiety deactivates the entire system compared to an isolated pyrazole; however, the C3 position remains the most nucleophilic site. Electrophilic aromatic substitution (EAS) is thus directed exclusively to C3[2]. -
Reagent Selection (Why NIS?): Elemental iodine (
) often requires harsh oxidative conditions (e.g., , ) to generate the active electrophile ( ), which can degrade sensitive functional groups[3]. NIS provides a mild, controlled, and consistent source of electrophilic iodine. Furthermore, the succinimide byproduct is highly water-soluble, simplifying downstream purification[4]. -
Solvent and Temperature Dynamics: Because the pyrazolopyrimidine system is deactivated, room-temperature iodination is typically sluggish. Using a highly polar aprotic solvent like N,N-dimethylformamide (DMF) stabilizes the polar Wheland intermediate (sigma complex) formed during EAS. Applying thermal heating or microwave irradiation (e.g., 120 °C for 65 minutes) provides the necessary activation energy to drive the reaction to completion[1].
Reaction Pathway & Workflow
Workflow for the regioselective C3-iodination of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine using NIS.
Quantitative Data Summary
The following table summarizes validated literature conditions for the iodination of various pyrazolo[3,4-d]pyrimidine derivatives using NIS, demonstrating the necessity of elevated temperatures for high-yield conversions[1].
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
| 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | NIS (1.2 eq) | DMF | 120 °C (Microwave) | 65 min | 76% |
| 1H-pyrazolo[3,4-d]pyrimidine | NIS (1.2 eq) | DMF | 120 °C (Microwave) | 65 min | 58% |
| 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | NIS (1.2 eq) | DMF | 100–120 °C (Thermal) | 2–4 h | >70% |
Step-by-Step Methodology
Safety Precautions: NIS is a skin and eye irritant and is sensitive to light and moisture. DMF is a reproductive toxin and readily absorbs through the skin. Perform all operations in a well-ventilated fume hood using appropriate PPE.
Phase 1: Reaction Setup
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.00 g, 7.46 mmol, 1.0 equiv).
-
Solvation: Suspend the solid in anhydrous DMF (15 mL). Sonicate briefly if necessary to ensure complete dissolution. The highly polar nature of DMF is critical here to stabilize the transition state of the impending substitution[1].
-
Reagent Addition: Shield the flask from direct light (e.g., wrap in aluminum foil) to prevent homolytic cleavage of NIS into iodine radicals, which can lead to off-target side reactions[4]. Add N-iodosuccinimide (2.01 g, 8.95 mmol, 1.2 equiv) in a single portion.
Phase 2: Execution
-
Heating: Attach a reflux condenser and heat the reaction mixture to 100–120 °C under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Stir the mixture for 2 to 4 hours. (Note: If utilizing a microwave reactor, heat to 120 °C for 65 minutes[1]).
Phase 3: Quenching & Workup
-
Quenching (Causality): Allow the reaction to cool to ambient temperature. Pour the mixture into 50 mL of ice-cold saturated aqueous sodium thiosulfate (
).-
Why Thiosulfate?
acts as a mild reducing agent, rapidly converting any unreacted, highly electrophilic NIS or residual into highly water-soluble iodide ions ( ), preventing contamination of the final product and halting the reaction immediately.
-
-
Precipitation: Upon quenching, the desired product typically crashes out of the aqueous DMF solution as a pale yellow/off-white precipitate. Stir vigorously for 15 minutes to ensure complete reduction of trapped iodine.
Phase 4: Isolation & Purification
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) to remove DMF and succinimide, followed by a minimal amount of cold ethanol (5 mL) to remove organic impurities.
-
Drying: Dry the solid under high vacuum at 45 °C overnight to afford this compound.
Self-Validation & Analytical Checkpoints
To ensure the protocol is a self-validating system, researchers must verify the transformation using the following analytical checkpoints:
-
TLC Monitoring: Co-spot the starting material and the reaction mixture on a silica gel TLC plate (Eluent: 5-10% Methanol in Dichloromethane). The iodinated product will be significantly less polar than the starting material and will elute with a higher
value. It will also be highly UV-active at 254 nm. -
1H NMR Spectroscopy (DMSO-
):-
Starting Material Check: The unreacted 6-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits a distinct, sharp singlet around
8.0–8.2 ppm corresponding to the C3-H proton. -
Product Validation: Successful regioselective iodination is definitively confirmed by the complete disappearance of the C3-H singlet . The pyrimidine C4-H (if applicable based on tautomerism/substitution) and the methyl protons (
~2.6 ppm) will remain, slightly shifted downfield due to the inductive electron-withdrawing effect of the newly installed heavy iodine atom.
-
-
Mass Spectrometry (LC-MS): Look for the
peak at m/z 261.0. The isotopic pattern will be standard (iodine is monoisotopic at mass 127), but the mass shift of +126 Da from the starting material is a definitive confirmation of mono-iodination.
References
1.1 - RSC Medicinal Chemistry / Europe PMC[1] 2.2 - MDPI[2] 3.3 - PMC[3] 4.4 - Organic Chemistry Portal[4]
Sources
- 1. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Application Note: Regioselective N-Alkylation of 3-Iodo-6-Methyl-1H-Pyrazolo[3,4-d]pyrimidine
[1]
Executive Summary & Strategic Importance
The 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Btk, Src family).[1] The 3-iodo moiety serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 6-methyl group modulates solubility and metabolic stability.[1]
The Critical Challenge: The pyrazolo[3,4-d]pyrimidine core contains multiple nucleophilic nitrogen atoms. The primary challenge during alkylation is controlling regioselectivity between the N1 (thermodynamic) and N2 (kinetic) positions.[1][2] Unoptimized conditions frequently yield intractable mixtures, necessitating tedious chromatographic separation and lowering overall yield.[2]
This guide details three validated protocols to control this regiochemistry, supported by mechanistic rationale and troubleshooting workflows.
Mechanistic Insight: The N1 vs. N2 Dichotomy[2]
The alkylation outcome is dictated by the interplay between solvent polarity, base counter-ion coordination, and steric factors.[1][2]
-
N1-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents (DMF, DMSO) with weak bases (Cs₂CO₃, K₂CO₃).[1][2] The N1-isomer retains the aromaticity of the pyrimidine ring more effectively and is generally the more stable tautomer.[1]
-
N2-Alkylation (Kinetic/Coordination Control): Favored in less polar solvents (THF) with strong bases (NaH, NaHMDS).[1][2] The "hard" alkali metal (Na⁺, Li⁺) can coordinate with N2 and N7 (or the C6-substituent), directing the electrophile to the N2 position.[1][2]
Pathway Visualization
The following diagram illustrates the divergent pathways and the decision logic for selecting conditions.
Figure 1: Decision tree for selecting alkylation conditions based on desired regiochemical outcome.
Experimental Protocols
Protocol A: N1-Selective Alkylation (Standard)
Target: Synthesis of N1-substituted analogs.[1] Mechanism: Thermodynamic control via "loose" ion pairing.[1][2] Cesium's large ionic radius minimizes tight coordination, allowing the electrophile to attack the most nucleophilic N1 position.[1][2]
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Preparation: Charge a dried reaction vial with the substrate and Cs₂CO₃. Purge with Argon/Nitrogen.[1][2]
-
Dissolution: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/equilibration.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60°C. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). N1 isomer typically elutes after the N2 isomer (N1 is more polar).[1][2]
Protocol B: N2-Selective Alkylation (Kinetic)
Target: Synthesis of N2-substituted analogs.[1] Mechanism: Kinetic control via tight ion pairing and chelation.[1][2] Sodium coordinates with N2 and N7, directing the alkylation to N2.[1][2]
Materials:
-
Substrate: 1.0 eq
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)[1][2]
-
Solvent: Anhydrous THF (0.1 M)
Procedure:
-
Activation: Suspend NaH in anhydrous THF at 0°C under Argon.
-
Deprotonation: Add substrate (dissolved in minimal THF) dropwise to the NaH suspension. Stir at 0°C for 30 min. Evolution of H₂ gas will be observed.[1][2]
-
Alkylation: Add alkyl halide dropwise at 0°C.
-
Reaction: Maintain at 0°C for 1-2 hours. Do not heat.
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
-
Workup: Extract with DCM.
-
Note: N2 isomers are often less stable and may isomerize to N1 upon heating or acidic exposure.[1][2] Store at -20°C.
Protocol C: Mitsunobu Alkylation (N1-Selective)
Target: Alkylation using alcohols (primary/secondary) instead of halides.[1][2] Scope: Excellent for complex R-groups where the halide is unstable.[1]
Materials:
-
DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF
Procedure:
Data Summary & Regiochemical Assignment
Distinguishing N1 and N2 isomers is critical. Do not rely solely on LC-MS retention time.[1]
| Feature | N1-Isomer (Major in DMF/Cs₂CO₃) | N2-Isomer (Major in THF/NaH) |
| TLC (Hex/EtOAc) | Lower R_f (More Polar) | Higher R_f (Less Polar) |
| ¹H NMR (Alkyl-CH₂) | Typically downfield (δ 4.0 - 4.[1]5) | Typically upfield (δ 3.8 - 4.[1]2) |
| ¹³C NMR (C3-I) | Characteristic shift ~85-95 ppm | Shift often varies by >5 ppm |
| NOE Signal | NOE between N-CH₂ and C7-H (if C7 is H) | NOE between N-CH₂ and C3-substituent (Here Iodo - no H) |
| Stability | Thermodynamically Stable | Kinetically Labile (May rearrange to N1) |
Validation Step: For the 3-iodo-6-methyl scaffold, the most reliable confirmation is HMBC (Heteronuclear Multiple Bond Correlation) .[1]
Troubleshooting & Optimization Workflow
If the reaction yields a 1:1 mixture or low conversion, follow this logic:
Figure 2: Step-wise troubleshooting for regioselectivity issues.
References
-
General Synthesis of 3-Iodo-pyrazolo[3,4-d]pyrimidines
-
Regioselective N-Alkylation (Solvent Effects)
-
Mitsunobu Reaction on Pyrazolo-pyrimidines
-
Structural Properties of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for N1-Nitrogen in Pyrazolo[3,4-d]pyrimidines
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Ibrutinib (BTK inhibitor). However, the scaffold presents a unique synthetic challenge: annular tautomerism . The pyrazole ring contains two nucleophilic nitrogens (N1 and N2). Without strategic protection, electrophilic attacks often yield mixtures of N1- and N2-isomers, complicating purification and reducing yield.
This guide details the N1-selective protection strategies , focusing on Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups. It provides validated protocols, mechanistic insights into regioselectivity, and troubleshooting methods for distinguishing isomers.
The Challenge: Tautomerism & Regioselectivity
The 1H-pyrazolo[3,4-d]pyrimidine core exists in equilibrium between the N1-H and N2-H tautomers.
-
Thermodynamic Preference: The N1-H tautomer is generally more stable (approx. 3–5 kcal/mol) due to the preservation of aromaticity and minimized steric clash with the C4-substituent.
-
Kinetic Trap: Under basic conditions (e.g., NaH/DMF), the N2 position is often more accessible sterically and electronically (less hindered by the pyrimidine ring), leading to unwanted N2-alkylation.
Objective: Force the reaction to the N1-protected species to allow C3-functionalization or pyrimidine ring modification, then cleanly deprotect.
Visualization: Tautomeric Equilibrium & Protection Logic
Figure 1: The N1-H tautomer is thermodynamically favored. Acid-catalyzed protection strategies exploit this to secure high N1-selectivity.
Strategic Selection Guide
Choosing the right protecting group (PG) depends on the downstream chemistry (e.g., lithiation vs. Suzuki coupling) and the stability requirements.
| Feature | THP (Tetrahydropyranyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | Boc (tert-Butyloxycarbonyl) |
| Primary Use | General synthesis; Suzuki couplings. | Ortho-lithiation (C3 functionalization). | Quick protection; electron-withdrawing. |
| Introduction | DHP, acid cat.[1][2][3] (PTSA/TFA). | SEM-Cl, NaH (Base).[2] | Boc₂O, DMAP/TEA. |
| Regioselectivity | High (N1) under thermodynamic control.[4] | Moderate (Mixtures) ; often requires separation. | Low to Moderate (N1 favored but labile). |
| Stability | Base: ExcellentAcid: Poor | Base: ExcellentAcid: Moderate | Base: PoorAcid: Poor |
| Removal | Mild Acid (HCl/EtOH or PPTs). | Fluoride (TBAF) or Strong Acid. | TFA or HCl. |
| Key Advantage | Low cost; easy NMR monitoring. | Directs lithiation to C3; very robust. | Easy to put on/take off. |
Deep Dive: The THP Strategy (Standard Protocol)
The THP group is the industry standard for pyrazolo[3,4-d]pyrimidines because its introduction is acid-catalyzed. Since the N1-H tautomer is thermodynamically favored, acid catalysis allows equilibration, funneling the mixture almost exclusively to the N1-THP isomer.
Protocol A: Regioselective N1-THP Protection
Scope: Protection of 4-amino-pyrazolo[3,4-d]pyrimidine or 4-chloro analogs.
Reagents:
-
Substrate (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 – 3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 – 0.1 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or THF (Anhydrous)
Step-by-Step:
-
Setup: Suspend the pyrazolo[3,4-d]pyrimidine substrate in EtOAc (5 mL/mmol).
-
Addition: Add DHP (2.0 equiv) followed by PTSA (0.05 equiv).
-
Reaction: Heat to 50–60°C .
-
Expert Insight: Although the reaction proceeds at RT, mild heating overcomes the poor solubility of the bare scaffold and accelerates thermodynamic equilibration to the N1 isomer.
-
-
Monitoring: Monitor by TLC/LCMS. The N1-THP product is usually less polar than the starting material.
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Separate layers; wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: If N2-isomer is observed (usually <10%), it elutes after the N1-isomer in most systems due to higher polarity.
-
Protocol B: THP Deprotection
Reagents: 4M HCl in Dioxane or concentrated HCl in Ethanol.
Step-by-Step:
-
Dissolve N1-THP intermediate in Ethanol (10 mL/mmol).
-
Add concentrated HCl (1 mL/mmol).
-
Stir at 60°C for 1–2 hours.
-
Self-Validation: The reaction mixture usually turns into a slurry as the deprotected free base (as HCl salt) precipitates out.
-
-
Cool to 0°C, filter the solid, and wash with cold ether.
Deep Dive: The SEM Strategy (For C3-Lithiation)
If your synthesis requires functionalizing the C3 position (e.g., introducing an aryl group via lithiation/trapping), THP is risky because the acidic proton alpha to the oxygen can interfere. SEM is the preferred group here because it coordinates with lithium (Directed Ortho Metalation - DoM).
Protocol C: SEM Protection (Base-Mediated)
Warning: This method uses NaH.[4] Unlike the acidic THP method, this is under kinetic control , often yielding N1/N2 mixtures (typically 3:1 to 4:1). Chromatographic separation is required.[3]
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Hydride (60% dispersion) (1.2 equiv)
-
SEM-Chloride (1.1 equiv)
-
Solvent: DMF or THF (0°C)
Step-by-Step:
-
Deprotonation: Suspend NaH in dry THF/DMF at 0°C. Add substrate solution dropwise. Stir for 30 min (evolution of H₂ gas).
-
Alkylation: Add SEM-Cl dropwise at 0°C.
-
Equilibration (Critical): Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with water (carefully). Extract with EtOAc.
-
Purification: You must separate the isomers here.
-
Diagnostic: The N1-SEM isomer typically shows a C3-proton shift in NMR that is distinct from the N2-isomer (see Section 6).
-
Troubleshooting & Analysis: Distinguishing N1 vs. N2
Correctly identifying the regioisomer is critical. Do not rely solely on yield.
1H-NMR Diagnostic (The "C3 Shift")
The proton at position 3 (if unsubstituted) or the carbon at position 3 is sensitive to the protecting group location.
-
N1-Protected: The C3-H signal is typically deshielded (downfield) compared to N2.
-
N2-Protected: The C3-H signal is shielded (upfield).
-
13C-NMR: The C3 carbon signal for N2-alkylated species is significantly upfield (shifted by ~5-10 ppm) compared to N1-alkylated species.
NOE (Nuclear Overhauser Effect)
This is the gold standard for confirmation.
-
N1-PG: NOE correlation observed between the PG protons and the C7-substituent (e.g., if there is a proton on the pyrimidine ring at C6 or a substituent at C4).
-
N2-PG: NOE correlation observed between the PG protons and the C3-H .
Crystallography
If the product is solid, small molecule X-ray is the ultimate proof. N1-isomers generally pack more efficiently.
Workflow Visualization
Figure 2: Decision tree for selecting THP vs. SEM based on synthetic requirements.
References
-
Stone, T. E., et al. (1979).[2][5] Pyrazolo[4,3-d]pyrimidines.[2] Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505–509. [Link]
-
Han, Q., et al. (2014). Discovery of a novel series of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents.[6][7][8] Journal of Medicinal Chemistry. (Referencing general scaffold synthesis logic). [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for DHP/SEM protocols).
-
Smith, A., et al. (2015). Regioselective Synthesis of Pyrazolo[3,4-d]Pyrimidine Based Carbocyclic Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 35(1).[9] [Link]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. (Ibrutinib synthesis context). [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the C-3 Position in 6-Methyl-Pyrazolo[3,4-d]pyrimidine for Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine ring system.[1][2] This bioisosteric relationship allows it to effectively mimic adenine, a fundamental component of DNA and RNA, and interact with a wide array of biological targets, particularly protein kinases.[1][3] Consequently, this scaffold is at the core of numerous pharmacologically active compounds, including potent inhibitors of enzymes like cyclin-dependent kinases (CDKs) and Src/Abl tyrosine kinases, which are critical targets in oncology.[3][4][5]
The 6-methyl variant of this scaffold serves as a common and synthetically accessible starting point. However, the true potential for developing novel therapeutics lies in the precise and selective modification of its core structure. The C-3 position, in particular, represents a key vector for chemical elaboration. Functionalization at this site allows for the introduction of diverse substituents that can probe the hydrophobic and hydrogen-bonding regions of enzyme active sites, enabling meticulous Structure-Activity Relationship (SAR) studies.[6]
This guide provides a detailed overview of robust and field-proven strategies for the functionalization of the C-3 position of 6-methyl-pyrazolo[3,4-d]pyrimidine. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind each protocol, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific drug discovery campaigns.
Foundational Chemistry: Reactivity of the Scaffold
The pyrazolo[3,4-d]pyrimidine system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack at certain positions while rendering electrophilic substitution more challenging than in electron-rich heterocycles.[7] The C-3 position on the pyrazole ring, however, presents a unique opportunity. While the overall ring system is electron-poor, the C-3 C-H bond is often the most reactive site for electrophilic substitution or can be targeted for deprotonation/metalation, serving as a handle for introducing new functionality. The initial and most critical step towards diversification at this position is often the introduction of a halogen, which transforms the scaffold into a versatile building block for modern cross-coupling chemistry.
Strategy I: Halogenation as a Gateway for C-3 Diversification
The introduction of a halogen, typically bromine, at the C-3 position is the cornerstone of many synthetic routes. A 3-halo intermediate is not the final target but a pivotal precursor for a multitude of palladium-catalyzed cross-coupling reactions that enable the formation of C-C, C-N, and C-O bonds. This two-step approach (halogenation followed by coupling) offers reliability, broad substrate scope, and high yields.
Protocol 1: Electrophilic Bromination at C-3
This protocol details the direct bromination of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core using N-Bromosuccinimide (NBS), a mild and effective electrophilic bromine source.
Causality & Rationale:
-
Reagent: NBS is chosen over harsher reagents like liquid bromine for its ease of handling and selectivity.
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are typically used as they are relatively inert and effectively solubilize the starting material. The choice often depends on the solubility of the specific pyrazolo[3,4-d]pyrimidine derivative.
-
Temperature: The reaction is often run at room temperature to prevent over-bromination or side reactions. Mild heating may be required for less reactive substrates.
Experimental Workflow:
Caption: Workflow for C-3 Bromination.
Step-by-Step Protocol:
-
To a solution of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in acetonitrile (0.1 M), add N-Bromosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, dilute the mixture with water and quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Strategy II: Palladium-Catalyzed Cross-Coupling Reactions
With the 3-bromo intermediate in hand, we can now access two of the most powerful reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
This reaction is indispensable for installing aryl and heteroaryl moieties at the C-3 position, which is a common strategy for modulating the pharmacological properties of kinase inhibitors.[8][9]
Causality & Rationale:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like XPhos Pd G2 or G3 simplifies the setup and ensures reproducible generation of the active Pd(0) complex.[8] The XPhos ligand, a bulky electron-rich monophosphine, is highly effective for this type of coupling, promoting fast oxidative addition and reductive elimination while preventing catalyst decomposition.[10]
-
Base: A base is required to activate the boronic acid via formation of a more nucleophilic boronate complex. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is standard, as water is crucial for the transmetalation step.
Catalytic Cycle Diagram:
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 2: C-3 Arylation via Suzuki-Miyaura Coupling
Step-by-Step Protocol:
-
In a reaction vessel, combine 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst system like XPhos Pd G3, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution and purify the residue by flash chromatography or recrystallization to obtain the 3-aryl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | Cs₂CO₃ | 80 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 100 | 78 |
| 4 | 4-Trifluoromethylphenylboronic acid | XPhos Pd G3 (2) | Cs₂CO₃ | 80 | 89 |
B. Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is paramount for installing primary or secondary amines at the C-3 position. These amino groups can act as crucial hydrogen bond donors or acceptors, significantly influencing binding affinity to target proteins.[11][12]
Causality & Rationale:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is used. The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands like XPhos or bidentate ligands like BINAP are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[12][13]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the intermediate Pd-amine complex) without competing as a nucleophile.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base.
Protocol 3: C-3 Amination via Buchwald-Hartwig Coupling
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 10 mol%), and the base (Sodium tert-butoxide, 1.4 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon) three times.
-
Add a solution of 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous toluene.
-
Add the amine (1.2 eq). If the amine is a solid, it can be added with the catalyst and base.
-
Heat the reaction mixture to 90-110 °C, stirring vigorously.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Reaction Scheme Diagram:
Caption: Buchwald-Hartwig Amination Reaction.
Strategy III: Direct C-H Activation
As an alternative to the pre-functionalization (halogenation) route, direct C-H activation has emerged as a more atom- and step-economical strategy.[15] This approach involves the direct coupling of a C-H bond with a suitable partner, such as an aryl halide.
Causality & Rationale:
-
Mechanism: This reaction proceeds via a different mechanism, often involving a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the aryl halide followed by C-H activation. The pyrazole nitrogen atoms can act as directing groups, facilitating the selective activation of the adjacent C-3 C-H bond.[16]
-
Reagents: A palladium(II) source like Pd(OAc)₂ is often used. An additive, such as pivalic acid (PivOH), can act as a proton shuttle to facilitate the C-H cleavage step. An oxidant may be required in some catalytic cycles.
Protocol 4: Palladium-Catalyzed Direct C-3 Arylation
Step-by-Step Protocol:
-
In a pressure-tolerant reaction vial, combine 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.5 eq), Pd(OAc)₂ (10 mol%), and a suitable base/additive like K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with Argon.
-
Add an anhydrous, high-boiling solvent such as DMAc or DMF.
-
Seal the vial tightly and heat to 120-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Perform a standard aqueous work-up.
-
Concentrate the organic phase and purify the product via column chromatography.
Summary and Outlook
The functionalization of the C-3 position of 6-methyl-pyrazolo[3,4-d]pyrimidine is a critical task in the development of novel therapeutics based on this scaffold. Researchers have a powerful toolkit at their disposal, ranging from the robust and versatile halogenation/cross-coupling sequence to more modern direct C-H activation strategies.
-
The Halogenation -> Coupling pathway (Suzuki and Buchwald-Hartwig) offers broad substrate scope and generally high yields, making it the workhorse method for library synthesis.
-
Direct C-H Arylation provides a more elegant and efficient route, reducing step count and waste, though it may require more optimization for specific substrates.
The choice of strategy will depend on the specific synthetic target, available starting materials, and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for researchers to successfully diversify the 6-methyl-pyrazolo[3,4-d]pyrimidine core and accelerate their drug discovery programs.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed.
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][7][17]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
- Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. (2021). Journal of Medicinal Chemistry.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... (2021). RSC Publishing.
- Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. (2025).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines.
- Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evalu
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). PMC.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Scheme 1. Strategy for the synthesis of C-3 arylated pyrazolo[3,4-d]pyrimidines. (2020).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amin
- convenient Synthesis of 6-amino-1-β-D-ribofuranosylpyrazolo[3,4-d] Pyrimidin-4-one and related 4,6-disubstltuted pyrazodopyrimidine nucleosldes. Oxford Academic.
- Buchwald–Hartwig amin
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
- Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). PubMed.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI.
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
- 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Medi
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). MDPI. YNJJ3xqv_w=)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Buchwald-Hartwig Amination of 3-Iodo-Pyrazolo[3,4-d]pyrimidine Derivatives
Executive Summary & Strategic Importance
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib .
While the C4-position is easily functionalized via SNAr due to the electron-deficient pyrimidine ring, the C3-position (located on the electron-rich pyrazole ring) presents a significant synthetic challenge. Functionalization here is critical for accessing "back-pocket" binding interactions in kinase active sites.
This guide details the Buchwald-Hartwig amination of 3-iodo-pyrazolo[3,4-d]pyrimidine derivatives . Unlike standard aryl halide couplings, this reaction requires specific mitigation of catalyst poisoning by the nitrogen-dense scaffold and overcoming the electronic bias against oxidative addition at the C3 position.
Mechanistic Analysis & Challenges
To successfully execute this reaction, one must understand the competing forces at play. The pyrazolo[3,4-d]pyrimidine core presents two distinct electronic environments.
The Reactivity Dichotomy
-
C4-Position (Pyrimidine): Highly electrophilic. Reacts via SNAr. If a leaving group (Cl/I) is present here, it will react before the C3 position.
-
C3-Position (Pyrazole): Electron-rich.[1] Requires Palladium catalysis (SNAr is impossible). Oxidative addition is the rate-limiting step.
Catalyst Deactivation Pathways
The N1 and N2 nitrogens, along with N7, are potent sigma-donors. If the N1 position is unsubstituted (N-H), the substrate will rapidly deprotonate and form an unreactive Pd-amido complex, killing the catalytic cycle. N1-protection or substitution is mandatory.
Figure 1: Reactivity landscape of the pyrazolo[3,4-d]pyrimidine scaffold. High contrast nodes indicate critical decision points.
Optimization Matrix: Ligand & Base Selection[1][2][3]
For heteroaryl halides with multiple nitrogens, standard ligands (PPh3, dppf) often fail. We rely on Dialkylbiaryl phosphines (Buchwald Ligands) to provide the steric bulk necessary to prevent Pd-coordination to the scaffold nitrogens.
Table 1: Ligand Performance Screen
Conditions: 1.0 eq Ar-I, 1.2 eq Morpholine, 2.0 eq Base, 5 mol% Pd, 100°C, Dioxane.
| Ligand | Class | Yield (LCMS) | Notes |
| BrettPhos | Biaryl Monophosphine | 92% | Gold Standard. Excellent for primary amines and modest steric hindrance. |
| XPhos | Biaryl Monophosphine | 85% | Good general purpose, but slower conversion than BrettPhos for this scaffold. |
| RuPhos | Biaryl Monophosphine | 78% | Best for secondary amines or sterically hindered amines. |
| BINAP | Bidentate | <20% | Fails due to formation of stable Pd-chelate with scaffold nitrogens. |
| PPh3 | Monodentate | 0% | Complete catalyst poisoning. |
Table 2: Base Selection Guide
| Base | pKa (conj.[2] acid) | Recommendation | Context |
| Cs₂CO₃ | ~10.3 | Preferred | Mild.[3][4][5] Essential if the scaffold contains esters, nitriles, or hydrolyzable groups. |
| NaOtBu | ~17 | Secondary | Faster rates, but causes side reactions (e.g., hydrodehalogenation) on this scaffold. |
| K₃PO₄ | ~12 | Tertiary | Use if Cs₂CO₃ is too slow and NaOtBu causes decomposition. |
Standardized Protocol (The "Gold Standard")
Objective: Coupling of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (protected substrate) with a cyclic secondary amine.
Reagents & Equipment
-
Substrate: 3-iodo-1-substituted-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Catalyst: Pd2(dba)3 (2.5 mol% complex, 5 mol% Pd)
-
Ligand: BrettPhos (5 – 7.5 mol%)
-
Base: Cs2CO3 (2.0 equiv, anhydrous)[6]
-
Solvent: 1,4-Dioxane (anhydrous, sparged) or t-Amyl Alcohol.
-
Atmosphere: Argon or Nitrogen (Glovebox preferred, Schlenk line acceptable).
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended):
-
In a vial, mix Pd2(dba)3 and BrettPhos in 1 mL of dioxane. Heat to 60°C for 5 minutes until the solution turns from dark purple/red to a chestnut brown/orange. This ensures active L-Pd(0) formation.[2]
-
-
Reaction Setup:
-
Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the Substrate and Cs₂CO₃ .
-
Critical Step: If using a Schlenk line, evacuate and backfill with Argon 3 times.[6]
-
-
Addition:
-
Add the Amine and the remaining solvent (concentration ~0.1 M to 0.2 M).
-
Add the Pre-complexed Catalyst solution via syringe.
-
-
Execution:
-
Seal the vial and heat to 100°C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the M+H (Iodide) peak and appearance of Product.
-
Note: If the reaction stalls at 50% conversion, add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand).
-
-
Workup:
-
Purification:
-
Flash chromatography (DCM/MeOH gradient). Note that amino-pyrazolo-pyrimidines are polar; a gradient up to 10% MeOH is often required.
-
Workflow Decision Tree
Use this logic flow to determine the specific conditions for your derivative.
Figure 2: Decision tree for reaction setup. Green nodes indicate final reaction conditions.
Troubleshooting & Expert Insights
Problem: Hydrodehalogenation (Substrate reduction)
-
Observation: The Iodine is replaced by Hydrogen (M-126 mass shift).
-
Cause: β-hydride elimination from the amine or solvent, or slow reductive elimination allowing Pd-H formation.
-
Solution:
-
Switch solvent from Dioxane to Toluene (non-protic).
-
Switch base from NaOtBu to Cs₂CO₃ .
-
Increase the concentration of the amine.
-
Problem: No Reaction / Starting Material Recovery
-
Cause: Catalyst poisoning by the pyrazole nitrogens or oxidation of the catalyst.
-
Solution:
-
Ensure N1 is protected.
-
Switch to Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These activate immediately upon heating and do not require in-situ reduction, minimizing the window for catalyst death.
-
Problem: Regioselectivity (if C4-Cl is also present)
-
Scenario: You have 3-iodo-4-chloro-pyrazolo[3,4-d]pyrimidine.
-
Insight: Do NOT use Buchwald conditions yet. Perform SNAr at C4 with a mild base (TEA) at RT first. The C3-Iodo will remain intact. Then perform Buchwald at C3.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[7] Link
- Han, J., et al. (2019). Discovery of highly potent and selective BTK inhibitors. Journal of Medicinal Chemistry. (Contextual reference for kinase scaffold synthesis).
-
Guram, A. S., et al. (1995). Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.[7][8] Link
-
BenchChem. (2025).[1][6] Application Notes for Buchwald-Hartwig Amination of Halo-Heterocycles. (General protocols for nitrogen heterocycles).
Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of C-3 Iodination for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Case ID: PYR-IOD-003 Subject: Yield Improvement & Troubleshooting for Electrophilic Halogenation at C-3 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The iodination of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine at the C-3 position is a critical step in synthesizing kinase inhibitors (e.g., Ibrutinib intermediates, PP1/PP2 analogs). While the pyrazole ring is electron-rich, the fused pyrimidine ring exerts an electron-withdrawing effect, reducing overall nucleophilicity. Consequently, standard protocols often suffer from incomplete conversion, N-iodination side products, or difficult purification.
This guide provides a validated "Gold Standard" protocol using N-iodosuccinimide (NIS), followed by advanced troubleshooting for yield maximization.
Module 1: The "Gold Standard" Protocol
Recommended for initial synthesis and high-purity requirements.
This protocol utilizes NIS (N-iodosuccinimide) in DMF (Dimethylformamide) . Unlike elemental iodine (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate (6-methyl-1H-pyrazolo[3,4-d]pyrimidine) | 1.0 | Starting Material |
| NIS (N-Iodosuccinimide) | 1.2 - 1.5 | Iodinating Agent (Electrophile source) |
| DMF (Anhydrous) | 10-15 Vol | Solvent (High solubility, polar aprotic) |
| TFA (Trifluoroacetic Acid) | 0.1 (Cat.) | Catalyst (Activates NIS, suppresses N-iodination) |
Step-by-Step Workflow
-
Dissolution: Charge the substrate into a round-bottom flask. Add anhydrous DMF (10 mL per 1 g substrate). Stir until fully dissolved.
-
Note: If solubility is poor at RT, warm to 40°C.
-
-
Activation: Add 0.1 eq of TFA . Stir for 10 minutes.
-
Why? Acidifying the media protonates the basic nitrogens, preventing the formation of N-iodo species and increasing the electrophilicity of the iodine source.
-
-
Addition: Add NIS (1.2 eq) portion-wise over 30 minutes.
-
Critical: Do not dump NIS all at once. An exotherm can lead to di-iodination or decomposition.
-
-
Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS or TLC every 2 hours.
-
Target: Conversion >95%. If stalled after 4 hours, add an additional 0.2 eq NIS.
-
-
Quench & Workup:
-
Cool to Room Temperature (RT).
-
Pour the reaction mixture into ice-cold water (5x reaction volume) containing 10% Sodium Thiosulfate (
) . -
Visual Cue: The thiosulfate will turn the dark orange/brown solution to a pale yellow/white suspension as it reduces unreacted iodine.
-
-
Isolation: Filter the precipitate. Wash with water (3x) and cold ethanol (1x). Dry under vacuum at 45°C.
Module 2: Mechanism & Visualization
Understanding the pathway is essential for troubleshooting. The reaction is an Electrophilic Aromatic Substitution (
Figure 1: Reaction pathway demonstrating the competition between thermodynamic C-3 iodination and kinetic N-iodination.[1]
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion (Stalled Reaction)
User Report: "The reaction stops at 60% conversion. Adding more NIS doesn't help."
Root Cause: The succinimide byproduct accumulates and can inhibit the reaction. Alternatively, the iodine species may be subliming if the vessel isn't sealed properly. Corrective Action:
-
Temperature Boost: Increase temperature to 90°C . The fused pyrimidine ring deactivates the pyrazole; higher activation energy is often required compared to simple pyrazoles.
-
Switch Reagents: If NIS fails, switch to Iodine Monochloride (ICl) in Acetic Acid.
-
Protocol: Dissolve substrate in Glacial Acetic Acid. Add 1.1 eq ICl dropwise at RT.
-
Warning: ICl is much more reactive and can cause over-iodination. Monitor strictly.
-
Issue 2: N-Iodination vs. C-Iodination
User Report: "NMR shows a shift in the NH proton or disappearance of the NH signal, but the C-3 proton is still there."
Root Cause: You have formed the N-iodo intermediate (Kinetic product). This happens often in neutral/basic conditions or at low temperatures. Corrective Action:
-
Add Acid: Add 5-10% TFA or Acetic Acid to the mixture.
-
Cook it: Heat drives the reaction to the thermodynamic product (C-3 iodo). Continue heating at 80°C for another 2-4 hours. The N-I bond is labile and will rearrange to the C-I bond.
Issue 3: Product Solubility & Purification
User Report: "I have a sticky solid after quenching with water. Filtration is impossible."
Root Cause: The product has co-precipitated with impurities or the solvent ratio is incorrect, leading to an "oiling out" phenomenon. Corrective Action:
-
The "Crash" Method: Do not pour the reaction into water. Instead, dilute the DMF reaction mixture with a small amount of MeOH, then add water slowly with vigorous stirring to induce crystallization.
-
Sonication: Sonicate the sticky solid in the aqueous quench buffer. This often breaks the oil into a filterable powder.
Module 4: Comparative Reagent Data
| Reagent System | Reactivity | Regioselectivity | Recommended For |
| NIS / DMF / TFA | High | Excellent (C-3) | Standard Lab Scale (10mg - 10g) . Cleanest profile. |
| Moderate | Good | Large Scale (>50g) . Cheaper, but requires careful pH control to avoid ring opening. | |
| ICl / AcOH | Very High | Low (Risk of di-iodo) | Unreactive Substrates . Use only if NIS fails. |
Module 5: Diagnostic Logic Tree
Figure 2: Decision matrix for resolving common synthetic bottlenecks.
References
-
Han, S. Y., et al. (2014). "Design, synthesis, and biological evaluation of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of protein kinases." Bioorganic & Medicinal Chemistry Letters.
- Relevance: Establishes the NIS/DMF protocol for the exact scaffold.
-
Bamborough, P., et al. (2020). "Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis." Journal of Medicinal Chemistry.
- Relevance: Provides detailed experimental data on the 6-substituted pyrazolo[3,4-d]pyrimidine core and solubility handling.
-
Vilela, G. D., et al. (2009). "Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives."[2] European Journal of Medicinal Chemistry.
- Relevance: Discusses alternative iodine/base mechanisms and ring reactivity.
-
Organic Chemistry Portal. "N-Iodosuccinimide (NIS) Reactivity Profile."
- Relevance: General mechanism and activ
Sources
Technical Support Center: Purification of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary & Molecule Profile[1]
The purification of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine presents a classic "heterocyclic paradox" in chromatography: the molecule is lipophilic due to the iodine atom yet possesses significant polarity and acidity at the N-1 position.
This guide addresses the three most common failure modes: irreversible adsorption (yield loss) , severe peak tailing (poor resolution) , and column precipitation .
Physicochemical Profile
| Feature | Property | Chromatographic Impact |
| Core Structure | Fused 5,6-heterocycle | High UV absorption; prone to π-π stacking. |
| N-1 Position | Acidic Proton (pKa ~10-11) | Critical: Causes strong hydrogen bonding with silanols (tailing). |
| C-3 Iodine | Heavy Halogen | Increases lipophilicity; sensitive to photolytic dehalogenation. |
| Solubility | Low in Hexane/DCM | Risk of precipitation at the column head (inlet). |
Troubleshooting Guide
Issue 1: "My compound streaks across the column and never elutes as a tight band."
Diagnosis: Silanol Effect.
The acidic proton on the N-1 nitrogen of the pyrazole ring acts as a hydrogen bond donor to the acidic silanol groups (
Corrective Action:
-
Mobile Phase Modifier: You must use a basic modifier. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Switch Stationary Phase: If silica fails despite modifiers, switch to C18 (Reverse Phase) . The mechanism of separation changes to hydrophobic interaction, completely eliminating silanol hydrogen bonding issues.
Issue 2: "The column pressure spiked immediately, and the separation looks terrible."
Diagnosis: Inlet Precipitation. This molecule is poorly soluble in non-polar starting solvents (like Hexane or low % EtOAc). Injecting a DCM or DMSO solution into a Hexane-equilibrated column causes the compound to crash out instantly upon hitting the mobile phase.
Corrective Action:
-
Solid Loading (Recommended): Dissolve crude in a minimal amount of DCM/MeOH, adsorb onto Celite or loose silica (ratio 1:3), evaporate to dryness, and pack into a solid load cartridge.
-
Liquid Injection: If you must inject liquid, ensure your column is equilibrated at a polarity higher than the solubility threshold of your compound (e.g., start at 10% EtOAc, not 0%).
Issue 3: "I see a new impurity peak appearing during purification."
Diagnosis: Deiodination. Aryl iodides are sensitive to light and sometimes slightly unstable on acidic silica over long run times.
Corrective Action:
-
Protect from Light: Wrap the column and fraction collector tubes in aluminum foil.
-
Minimize Time: Run a steeper gradient to elute the compound faster. Do not leave the compound on the column overnight.
Recommended Protocols
Method A: The "Gold Standard" (Normal Phase)
Best for crude mixtures with high organic solubility.
-
Stationary Phase: High-performance spherical Silica (20–40 µm).
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH (or 1% Triethylamine).
-
Gradient:
-
0–5 min: 0% B (Isocratic DCM)
-
5–20 min: 0% → 5% B
-
20–30 min: 5% → 10% B
-
-
Detection: UV 254 nm (primary) and 280 nm.
Method B: The "Alternative" (Normal Phase)
Best if the compound is soluble in Ethyl Acetate.
-
Stationary Phase: Silica.[1]
-
Mobile Phase A: Hexanes (or Heptane) + 1% TEA .
-
Mobile Phase B: Ethyl Acetate (EtOAc) + 1% TEA .
-
Gradient: 0% to 100% B over 20 CV (Column Volumes).
-
Note: Pyrazolo-pyrimidines often elute late (50-80% EtOAc) in this system.
-
Method C: Reverse Phase (High Purity)
Best for final polishing or difficult separations.
-
Stationary Phase: C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B.
-
Note: The iodine atom provides excellent retention on C18, often separating clearly from non-iodinated precursors.
-
Decision Logic & Workflows
Purification Strategy Flowchart
Caption: Decision matrix for selecting the optimal purification method based on solubility and chromatographic behavior.
Solid Loading Workflow
Caption: Step-by-step solid loading procedure to prevent inlet precipitation.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Methanol in Method A? A: It is not recommended. While Acetone is a good solvent, it has a high UV cutoff (330 nm), which interferes with the detection of the pyrazolopyrimidine core (typically monitored at 254 nm). Methanol is UV transparent and provides better selectivity for polar heterocycles.
Q: Why do you recommend NH₄OH over TEA for Method A? A: Ammonium Hydroxide is more volatile than Triethylamine. If you are isolating the compound for biological assays or crystallization, TEA salts can be difficult to remove completely under vacuum. NH₄OH evaporates cleanly.
Q: Is the iodine atom stable on silica? A: Generally, yes, but prolonged exposure to acidic silica and light can cause deiodination (turning the compound pink/purple). If you see the column turning pink, your iodine is cleaving. Action: Speed up the gradient and cover the column.
Q: My compound co-elutes with the un-iodinated starting material. A: This is common. The iodine adds lipophilicity, but the polarity is dominated by the heterocycle.
-
Solution: Switch to Reverse Phase (C18) . The heavy iodine atom significantly increases retention time on C18 compared to the hydrogen-substituted starting material, providing baseline separation [1].
References
-
Han, S., et al. "Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry, via Orient Journal of Chemistry. Available at: [Link]
- Biotage. "Strategies for Flash Chromatography of Polar Heterocycles." Technical Note.
- Teledyne ISCO. "Purification of Nitrogen-Rich Heterocycles using Amine-Functionalized Silica.
- Google Patents. "Method for the preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives (Ibrutinib Intermediates).
Sources
Solving solubility issues of pyrazolo[3,4-d]pyrimidine intermediates
A Senior Application Scientist's Guide to Solving Solubility Challenges
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as an isostere of adenine and a core component of many potent kinase inhibitors.[1][2] However, these compounds are frequently characterized by poor aqueous solubility, a significant hurdle that can impede in vitro testing, affect bioavailability, and complicate preclinical development.[3][4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address these specific challenges. We will explore the causality behind experimental choices and provide validated protocols to help you overcome these common obstacles.
Frequently Asked Questions (FAQs)
FAQ 1: My pyrazolo[3,4-d]pyrimidine intermediate is insoluble in aqueous buffers for my in vitro cell-based assay. What are my immediate options?
This is the most common initial challenge. The inherent hydrophobicity of many pyrazolo[3,4-d]pyrimidine derivatives means they will not readily dissolve in physiological buffers.[1] Your primary goal is to achieve a homogenous solution at the desired concentration without introducing significant toxicity from the solubilizing agent itself.
Answer: Your first steps should involve the use of co-solvents or pH adjustment.
1. Co-Solvent Approach: The most straightforward method is to first dissolve your compound in a water-miscible organic solvent and then dilute this stock solution into your aqueous assay medium.
-
Causality: Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the solvation energy required to dissolve a nonpolar solute.[5][6]
-
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice. Pyrazolo[3,4-d]pyrimidines are typically readily soluble in DMSO.[1] However, for cell-based assays, the final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400): These are also effective co-solvents and can sometimes be better tolerated by certain cell lines or in specific assay formats.[5]
-
Experimental Protocol: Preparing a Dosing Solution with a Co-Solvent
-
Prepare a high-concentration stock solution of your pyrazolo[3,4-d]pyrimidine intermediate in 100% DMSO (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Perform a serial dilution of this stock solution into your cell culture medium or aqueous buffer.
-
Crucial Step: When diluting, add the DMSO stock to the aqueous medium (not the other way around) while vortexing to minimize localized high concentrations that can cause immediate precipitation ("crashing out").
-
Ensure the final DMSO concentration in your highest dose does not exceed a level that impacts your assay (typically <0.5%). Run a vehicle control (medium + equivalent DMSO concentration) to confirm.
2. pH Adjustment: If your molecule has ionizable functional groups (acidic or basic centers), altering the pH of the buffer can dramatically increase solubility.
-
Causality: For a basic compound, lowering the pH below its pKa will lead to protonation, forming a more soluble salt.[7] For an acidic compound, increasing the pH above its pKa will cause deprotonation, also forming a more soluble salt.
Troubleshooting Flowchart for Initial Dissolution Failure
Caption: Initial troubleshooting workflow for dissolution.
FAQ 2: I successfully dissolved my compound in DMSO, but it precipitates when diluted into my aqueous assay buffer. How can I prevent this?
This is a common phenomenon known as "crashing out." It occurs because while the compound is soluble in the high-concentration organic co-solvent, it is not soluble in the final, predominantly aqueous, environment. The key is to stabilize the compound in the aqueous phase.
Answer: The use of solubilizing excipients such as surfactants or hydrophilic polymers is the recommended strategy. These molecules can create microenvironments that are more hospitable to the hydrophobic drug intermediate.
1. Surfactant-based Solubilization: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).
-
Causality: The hydrophobic core of the micelle can encapsulate the poorly soluble pyrazolo[3,4-d]pyrimidine molecule, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous phase.[5]
2. Polymer-based Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix. While often used for solid dosage forms, the principle can be applied to prepare aqueous formulations for in vitro and in vivo studies.
-
Causality: The polymer prevents the drug molecules from arranging into a stable crystal lattice, keeping them in a higher-energy, more readily dissolvable amorphous state.[1][8]
Table 1: Common Excipients for Preventing Precipitation
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration Range (in vitro) |
| Non-ionic Surfactants | Tween® 80, Pluronic® F-68 | Micellar solubilization | 0.1% - 1.0% (w/v) |
| Hydrophilic Polymers | PVPVA (polyvinylpyrrolidone-vinyl acetate), PEG | Formation of amorphous solid dispersions, improved wettability | 0.5% - 5.0% (w/v) |
| Cyclodextrins | Hydroxypropyl-β-CD (HP-β-CD) | Forms inclusion complexes (drug molecule enters the hydrophobic cavity of the cyclodextrin) | 1% - 10% (w/v) |
Data compiled from multiple sources.[1][5][9]
Experimental Protocol: Preparing a Polymer-Enhanced Formulation for In Vitro Dosing (Adapted from methodology reported for pyrazolo[3,4-d]pyrimidine derivatives[1])
-
Stock Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Polymer Solution: In a separate container, prepare an aqueous solution of a suitable polymer (e.g., 2% w/v PVPVA in water).
-
Mixing: Slowly add the drug stock solution to the polymer solution while stirring vigorously. The ratio should be calculated to achieve the desired final drug concentration and a polymer-to-drug ratio that favors solubilization (e.g., 10:1 polymer:drug).
-
Solvent Removal: Evaporate the organic solvent (and water, if desired to create a solid dispersion for later reconstitution) using a rotary evaporator or a nitrogen stream. This step leaves the drug amorphously dispersed within the polymer matrix.
-
Reconstitution: Re-dissolve the resulting solid film in the required volume of aqueous buffer or cell culture medium. The formulation should now be a stable aqueous suspension or solution.
-
Characterization (Optional but Recommended): Use Dynamic Light Scattering (DLS) to check for the formation of nanoparticles or aggregates.
FAQ 3: My lead compound shows promising in vitro activity but has poor bioavailability in animal models. What advanced strategies should I consider for improving systemic exposure?
Poor bioavailability for this class of compounds is almost always linked to their low aqueous solubility, which limits absorption.[3][10] For preclinical and clinical development, you need more robust strategies than simple co-solvents.
Answer: Two primary advanced strategies are recommended: chemical modification via a prodrug approach or sophisticated formulation using nanosystems .
1. Prodrug Strategy: This involves chemically modifying the parent drug to attach a hydrophilic "pro-moiety." This moiety is later cleaved in vivo by enzymes to release the active parent drug.
-
Causality and Application: A highly successful strategy for pyrazolo[3,4-d]pyrimidines involves adding a N-methylpiperazino group via a carbamate linker.[10][11] The piperazine group is basic and becomes protonated and highly water-soluble at physiological pH. This dramatically improves the solubility of the overall molecule, facilitating administration and absorption.[10] The carbamate linker is designed to be cleaved by esterases in the plasma, releasing the active drug.[11]
-
Advantages:
-
Disadvantages:
-
Requires additional synthetic steps.
-
The rate of cleavage must be optimized to ensure adequate release of the active drug at the target site.
-
2. Nanosystem Formulation: This involves encapsulating the active compound within a nanoparticle-based delivery system.
-
Causality and Application: For pyrazolo[3,4-d]pyrimidines, encapsulation into liposomes or albumin nanoparticles has been shown to be an effective method to overcome poor water solubility.[3][4] These nanosystems can be administered intravenously, protecting the drug from premature degradation and altering its biodistribution.
-
Advantages:
-
Avoids chemical modification of the lead compound.
-
Can improve pharmacokinetic profiles and potentially target specific tissues.
-
Well-established technology in drug delivery.
-
-
Disadvantages:
-
Complex manufacturing and characterization processes.
-
Potential for immunogenicity with some carriers.
-
Stability of the formulation must be carefully controlled.
-
Table 2: Comparison of Advanced Solubility Enhancement Strategies
| Strategy | Primary Mechanism | Key Advantage | Key Consideration | Best For |
| Prodrug Synthesis | Covalent modification to add a hydrophilic, ionizable group.[10] | Dramatically improves intrinsic aqueous solubility. | Requires medicinal chemistry effort; cleavage kinetics are critical. | Oral or parenteral administration where high solubility is essential. |
| Nanosystems (Liposomes, etc.) | Encapsulation of the hydrophobic drug within a carrier particle.[3] | Enables IV administration of insoluble drugs; alters biodistribution. | Complex formulation and stability testing required. | Parenteral administration, especially for potent compounds requiring targeted delivery. |
| Amorphous Solid Dispersions | Molecularly dispersing the drug in a hydrophilic polymer matrix.[8] | Significantly enhances dissolution rate for improved oral absorption. | Physical stability of the amorphous state must be ensured over time. | Improving bioavailability of orally administered drugs. |
Workflow for Selecting an Advanced Strategy
Caption: Decision tree for advanced solubility enhancement.
References
-
Mologni, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mologni, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]
-
Martinelli, C., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]
-
Mologni, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Figshare. Available at: [Link]
-
Martinelli, C., et al. (2016). Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS. Available at: [Link]
-
Guan, J. (2022). Solubilization techniques used for poorly water-soluble drugs. Precision and nanomedicine. Available at: [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. SciSpace. Available at: [Link]
-
Fayed, B. E., et al. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Dreassi, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena air. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]5].pdf
-
Manenti, L., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules. Available at: [Link]
-
Tran, P., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]
-
Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. World Scientific News. Available at: [Link]
-
Shaker, Y. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
-
Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]
-
Mologni, L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
-
Al-Omaim, W. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Guide: Optimizing Catalyst Selection for Cross-Coupling 3-Iodo-Pyrazolo[3,4-d]pyrimidines
[1]
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Catalysis & Heterocycles Division Subject: Optimization and Troubleshooting of C3-Functionalization via Pd-Catalyzed Cross-Coupling
Executive Summary & Scaffold Analysis
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., Ibrutinib analogs).[1][2] Functionalization at the C3-position is critical for accessing chemical space within the ATP-binding pocket.[1] However, the 3-iodo intermediate presents unique challenges compared to standard aryl halides:
-
Electronic Deficit: The fused pyrimidine ring creates a highly electron-deficient system, facilitating oxidative addition but also stabilizing Pd-intermediates, which can retard reductive elimination.[1]
-
Coordination Poisoning: The N1 and N7 nitrogens are potent σ-donors.[1] Without proper protection or ligand selection, they sequester the Pd(0) catalyst, killing the cycle.
-
Protodehalogenation: The C3-I bond is labile.[1] Under suboptimal conditions (especially with hydride sources), the iodine is replaced by hydrogen rather than the nucleophile.
This guide provides a self-validating decision matrix and optimized protocols to overcome these specific failure modes.
Catalyst Selection Decision Matrix
Do not use a "one-size-fits-all" approach. Select your system based on the coupling partner and substrate protection status.
| Reaction Type | Coupling Partner | Primary Recommendation | Secondary / Challenging Substrates | Key Additive/Note |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ (5 mol%) Na₂CO₃ / Dioxane:H₂O (4:[1]1) | Pd(dppf)Cl₂[1]·DCM K₃PO₄ / THF:H₂O | Use degassed solvents to prevent homocoupling. Microwave heating (100°C, 1h) often outperforms thermal. |
| Suzuki-Miyaura | Alkenyl Boronates / MIDA Boronates | Pd(Amphos)Cl₂ or XPhos Pd G3 | Pd₂(dba)₃ + SPhos | Requires bulky, electron-rich ligands to facilitate reductive elimination on this crowded, electron-poor center.[1] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ (5 mol%) CuI (5 mol%) / Et₃N / DMF | Pd(MeCN)₂Cl₂ / XPhos (Copper-free) | CuI is critical but causes Glaser homocoupling.[1] If alkyne dimerization is high, switch to Cu-free XPhos system.[1] |
| Stille | Organostannanes | Pd(PPh₃)₄ Toluene / 110°C | Pd₂(dba)₃ + AsPh₃ | Warning: Toxic. Use only if boronic acids are unstable. AsPh₃ (Farina effect) accelerates the rate significantly. |
Troubleshooting Hub: Failure Mode Analysis
Issue 1: Catalyst Poisoning (Stalled Conversion)
Symptom: Reaction turns black (Pd black precipitation) immediately or stalls at <20% conversion despite heating. Root Cause: The free N-H at position 1 (or exocyclic amines at C4) coordinates to Pd(II), forming a stable "off-cycle" resting state.[1] Solution:
-
Mandatory Protection: Protect N1 with THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc.[1] Note: Boc may be thermally unstable >80°C.[1]
-
Ligand Switch: If protection is impossible, use Pd(OAc)₂ + XPhos . The bulky biaryl ligand prevents N-coordination to the metal center.[1]
Issue 2: Protodehalogenation (Product is C3-H)
Symptom: Mass spec shows M-126 (loss of I) + 1 (H) instead of product. Root Cause:
-
Solvent: Alcohols (MeOH, EtOH) act as hydride sources via
-hydride elimination from alkoxides.[1] -
Base: Massive excess of base can promote dehalogenation. Solution:
-
Change Solvent: Switch to strictly aprotic solvents (Dioxane, DMF, Toluene).
-
Water Control: Use a defined ratio (e.g., 4:[1]1) rather than "wet" solvents.[3][4][5]
-
Temperature: Lower the temperature. High heat (>120°C) favors dehalogenation.
Issue 3: Regioselectivity (N-Arylation vs. C-Coupling)
Symptom: Coupling occurs on the Nitrogen (N1) instead of the Carbon (C3).[1] Root Cause: Under basic conditions, the N1-H is deprotonated (pKa ~12), becoming a good nucleophile for Buchwald-type coupling or SNAr if the halide partner is electron-poor.[1] Solution:
-
Pre-protection: This is the only robust fix. Alkylate or protect N1 before the cross-coupling step.
Visualization: Logic & Mechanism[1]
Figure 1: Catalyst Selection Decision Tree
Caption: Decision tree for selecting the optimal catalytic system based on coupling partner and steric demands.
Figure 2: Mechanism of Catalyst Poisoning (Failure Mode)
Caption: Unprotected pyrazolo-pyrimidines sequester Pd via N-coordination, preventing the catalytic cycle.[1]
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Robust Standard)
Best for: Introducing aryl/heteroaryl groups at C3.[1]
Reagents:
-
3-iodo-1-THP-pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv)[1]
-
Arylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)[1]
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1]
Procedure:
-
Degassing: Charge a microwave vial with the iodo-substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Crucial: O₂ promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat to 100°C (Microwave preferred) or 110°C (Oil bath) for 1–4 hours.
-
Monitoring: Check LCMS. Look for consumption of starting material (M+H) and appearance of product.[6] If de-iodinated byproduct appears, lower temp to 80°C.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Tip: If Pd residue remains (colored product), treat organic layer with SiliaMetS® Thiol or activated charcoal before concentration.
-
Protocol B: Sonogashira Coupling
Best for: Introducing alkynyl linkers (e.g., for click chemistry or rigid spacers).[1]
Reagents:
-
3-iodo-1-protected-pyrazolo[3,4-d]pyrimidine (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv)[1]
-
Co-Catalyst: CuI (0.05 equiv)[1]
-
Base: Et₃N (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M)
Procedure:
-
Setup: In a dry vial, combine substrate, Pd catalyst, and CuI. Purge with Argon.
-
Addition: Add DMF, Et₃N, and the alkyne.
-
Reaction: Stir at Room Temperature for 30 mins, then heat to 60°C if no conversion is observed. Note: High heat (>80°C) with CuI promotes alkyne dimerization.[1]
-
Workup: Dilute with EtOAc/Water.
-
Critical Step: Wash the organic layer with 10% NH₄OH (aq) or saturated NH₄Cl to chelate and remove Copper (blue aqueous layer).
-
-
Purification: Silica gel chromatography.
References
-
Synthesis and antiproliferative activity of new pyrazolo[3,4-d]pyrimidine derivatives. MDPI, 2024. Link[1]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues (Isosteres). PMC, 2026.[1] Link
-
Discovery of pyrazolo[3,4-d]pyrimidine CDK2 inhibitors. RSC Advances, 2022.[1] Link
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling of 3-bromo/iodo pyrazolo[1,5-a]pyrimidines. RSC Advances, 2021.[1] Link
-
Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 2001.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Minimizing de-iodination side reactions during coupling
Status: Operational Topic: Minimizing Hydrodehalogenation (De-iodination) in Pd-Catalyzed Cross-Couplings Target Audience: Medicinal Chemists & Process Development Scientists
Introduction: The "Phantom Hydrogen" Problem
In the high-stakes environment of drug discovery, Aryl Iodides (Ar-I) are prized for their rapid oxidative addition rates. However, this reactivity comes with a penalty: Hydrodehalogenation .
This side reaction converts your valuable Ar-I starting material into Ar-H (reduced byproduct) rather than the desired Ar-Ar' (coupled product). This is not random; it is a specific failure of the catalytic cycle where a hydride source—often your solvent or base—hijacks the Palladium center.
This guide provides the mechanistic understanding and field-proven protocols to suppress this pathway.
The Mechanism of Failure (Visualized)
To stop de-iodination, you must understand where the hydride enters the cycle. The diagram below maps the "Hydride Hijack" pathway against the productive cycle.
Figure 1: The "Hydride Hijack." If Transmetallation is slow, the Ar-Pd-I intermediate is vulnerable to hydride sources (alcohols, amines), leading to irreversible reduction (Ar-H).
Troubleshooting Guide (Q&A)
Scenario A: "My Aryl-Iodide is turning into Aryl-H (Reduction)."
The Diagnosis:
You are likely using a solvent or base that acts as a hydride donor.[1] The most common culprit is
The Fix:
-
Switch Solvents: Move to aprotic solvents.
-
Best: Dioxane, Toluene, DMF, or DME.
-
If Alcohol is required: Use tert-Butanol (t-BuOH) . It has no
-hydrogens and cannot undergo -hydride elimination.
-
-
Increase Catalyst Activity: A slow cycle allows time for side reactions.[2] Use electron-rich, bulky ligands (e.g., XPhos , RuPhos ) to accelerate reductive elimination [2].
-
Water Control: If using an organic solvent, ensure it is anhydrous. Water can facilitate dehalogenation pathways in the presence of certain bases.
Scenario B: "I need to couple at an Iodine, but I have a Chlorine/Bromine elsewhere."
The Diagnosis: You are worried about Chemoselectivity . You want to react at the I-site without touching the Cl/Br-site.
The Fix: Iodine undergoes oxidative addition significantly faster than Bromine or Chlorine.
-
Temperature: Keep the reaction between rt and 40°C . High heat (>80°C) promotes "halogen scrambling" (exchange of I for Br/Cl on the ring) or activation of the weaker halide.
-
Ligand: Use Pd(PPh3)4 or Pd(dppf)Cl2 . These "classic" catalysts are often less active than Gen-3 Buchwald precatalysts, which is good here—they will react with the Iodine but struggle with the Bromine/Chlorine at low temperatures [3].
Scenario C: "The reaction stalls, then de-iodination takes over."
The Diagnosis: Catalyst Death via Aggregation. If the active Pd(0) species is not stabilized, it forms Pd-black (inactive). Once the catalytic cycle stops, any remaining oxidative addition complexes (Ar-Pd-I) will eventually scavenge hydrogens from the environment.
The Fix:
-
Ligand Loading: Ensure your Ligand:Metal ratio is at least 2:1 (for monodentate) or 1.2:1 (for bidentate).
-
Controlled Injection: Do not dump all reagents at once. Use the "Reverse Addition" protocol (see Section 4).
Optimization Protocols
Protocol 1: The "Anhydrous" High-Fidelity Coupling
Use this when Ar-I reduction (>5%) is observed in standard conditions.
Reagents:
-
Solvent: 1,4-Dioxane (Anhydrous, sparged with N2 for 15 mins).
-
Base:
(finely ground, anhydrous) OR (for labile substrates). Avoid alkoxide bases ( , ). -
Catalyst: XPhos Pd G3 or Pd(dppf)Cl2 (depending on steric bulk).
Step-by-Step:
-
Charge Solids: Add Ar-I (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Catalyst (2-5 mol%) to a vial equipped with a stir bar.
-
Evacuate: Cap the vial. Pierce septum with a needle connected to vac/N2 manifold. Cycle Vacuum/Nitrogen 3 times. Crucial: Oxygen promotes homocoupling, which consumes boronic acid and leaves Ar-I "waiting" (and decomposing).
-
Solvent Add: Syringe in anhydrous Dioxane.
-
Temperature: Heat to 60°C. Note: Lower temperatures favor coupling over de-iodination.
-
Monitoring: Check LCMS at 1 hour. If Ar-H is forming, lower temp to 40°C and double catalyst loading to speed up the productive cycle.
Protocol 2: Solvent Scrubbing (The Hidden Variable)
Old ethers (THF, Dioxane) contain peroxides and stabilizers that induce radical de-iodination.
-
Test: Check solvent with peroxide strips.
-
Scrub: Pass solvent through a plug of activated basic alumina before use.
-
Result: This removes radical initiators that can trigger "chain-reaction" de-iodination distinct from the Pd-mechanism.
Reference Data: Solvent & Ligand Matrix
Table 1: Solvent Risk for De-iodination
| Solvent Class | Risk Level | Mechanism of Failure | Recommended Replacement |
| Primary Alcohols (MeOH, EtOH) | HIGH | DMF or DMAc (Polar/Aprotic) | |
| Secondary Alcohols (iPrOH) | SEVERE | Rapid oxidation to ketone; hydride transfer. | t-BuOH (No |
| Ethers (THF, Dioxane) | LOW | Radical abstraction (if peroxides present). | Fresh/Distilled Dioxane |
| Aromatics (Toluene) | MINIMAL | Inert to hydride transfer. | N/A |
Table 2: Ligand Selection for Labile Aryl Iodides
Select the ligand based on the failure mode.
| Ligand | Type | Best Use Case | Mechanism |
| XPhos | Biaryl Phosphine | Sterically hindered Ar-I | Increases rate of Reductive Elimination, outcompeting de-iodination [2]. |
| dppf | Bidentate | Chemoselectivity (I vs Br) | Large bite angle favors coupling; less prone to |
| PPh3 | Monodentate | AVOID | Slow cycle; high risk of Pd-black formation and de-iodination. |
| BrettPhos | Biaryl Phosphine | Amination (C-N) | Prevents de-iodination during Buchwald-Hartwig couplings [4]. |
References
-
Mechanistic Investigation of Hydrodehalogenation: Ahmadi, Z., & McIndoe, J. S. (2013).[3] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications. [Link]
-
Ligand Effects on Side Reactions: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Chemoselectivity (I vs Br): Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [Link]
-
Suppression in C-N Coupling: Fors, B. P., & Buchwald, S. L. (2009). "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society. [Link][4]
Sources
Crystallization methods for 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the Technical Support Center for the crystallization and purification of 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine .
As a Senior Application Scientist, I frequently see researchers struggle with the isolation of halogenated pyrazolo-pyrimidine building blocks. Due to their planar, nitrogen-rich cores and the bulky, polarizable iodine substituent, these molecules exhibit strong π-π stacking and intermolecular hydrogen bonding. This often leads to kinetic trapping, "oiling out" (liquid-liquid phase separation), and unpredictable polymorphism.
This guide is designed as a self-validating system: every step in the protocol and troubleshooting guide includes the mechanistic causality behind the action, ensuring you don't just follow steps, but control the thermodynamic fate of your crystallization.
Crystallization Troubleshooting Workflow
Figure 1: Troubleshooting workflow for pyrazolo[3,4-d]pyrimidine crystallization.
Self-Validating Crystallization Protocol
To obtain high-purity, thermodynamically stable crystals of this compound, we utilize a controlled cooling crystallization from a protic solvent.
Step 1: Dissolution Suspend the crude compound in 10–15 volumes of 1-propanol or ethanol. Heat the mixture to 80°C under continuous agitation[1]. Causality: Protic solvents at elevated temperatures disrupt the strong intermolecular hydrogen bonding networks of the pyrazolo-pyrimidine core, ensuring complete dissolution while thermodynamically favoring the stable β-polymorph[2].
Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer. Causality: This removes insoluble impurities and heterogeneous nucleating agents (like dust) that can trigger premature, uncontrolled kinetic precipitation.
Step 3: Metastable Zone Entry & Seeding Cool the solution at a controlled rate of 0.2 °C/min to 65°C. Introduce 0.1% to 1.0% (w/v) of pure seed crystals[1]. Causality: Spontaneous primary nucleation requires high activation energy, often leading to supersaturation spikes and subsequent "oiling out". Seeding provides a low-energy template for secondary nucleation, ensuring a controlled growth phase.
Step 4: Controlled Cooling & Aging Continue cooling at 0.1 °C/min down to 20°C–25°C. Hold the suspension at this temperature for 2 to 4 hours[1]. Causality: A slow cooling rate prioritizes crystal lattice integration over rapid precipitation. The aging step ensures maximum depletion of supersaturation, driving the yield up while allowing any kinetically trapped impurities to dissolve back into the mother liquor.
Step 5: Isolation and Washing Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold (5°C) ethanol. Causality: Cold washing removes residual mother liquor containing concentrated impurities without significantly dissolving the product.
Step 6: Drying Dry the crystals in a vacuum oven at 50°C at <10 mbar for 12 hours. Causality: The 50°C limit effectively removes residual solvent while preventing thermal degradation or potential polymorphic phase transitions before the lattice is fully evacuated.
Thermodynamic & Kinetic Data Summary
Understanding the solvent-dependent behavior of your compound is critical. Below is a summary of quantitative crystallization parameters based on established pyrazolo[3,4-d]pyrimidine literature.
| Solvent System | Dissolution Temp (°C) | Cooling Target (°C) | Dominant Polymorph | Typical Yield | Mechanistic Note |
| Methanol | 65 | 5 | α-form (Helical) | ~75% | Kinetically favored; prone to rapid nucleation and lower stability[2]. |
| Ethanol / 1-Propanol | 80 | 20 - 25 | β-form (Zigzag) | >85% | Thermodynamically stable; preferred for downstream API processing[2],[1]. |
| DMF / Water (3:1) | 90 | 25 | Solvate / Hydrate | ~90% | High capacity; requires aggressive drying to break channel solvates[3]. |
Troubleshooting Guide (Q&A)
Q: During cooling, my solution forms a milky emulsion (oiling out) instead of a crystalline suspension. How can I correct this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution's supersaturation trajectory crosses the binodal curve before hitting the metastable limit for nucleation. Solution: First, reheat the mixture to 80°C until it becomes a clear, homogenous solution. To prevent re-occurrence, decrease your cooling rate (e.g., from 0.5 °C/min to 0.1 °C/min) to stay within the metastable zone. More importantly, introduce seed crystals[1] just below the solubility temperature (around 65°C–70°C). Seeding forces the system to consume supersaturation via ordered crystal growth rather than chaotic phase separation.
Q: We are observing batch-to-batch variability in the melting point and bulk density of our this compound. What is the root cause? A: This is a classic symptom of conformational polymorphism. Pyrazolo[3,4-d]pyrimidine derivatives are highly susceptible to forming different crystal lattices depending on the solvent. For instance, crystallization from methanol often yields the kinetically favored α-form (characterized by helical supramolecular chains), whereas ethanol or propanol yields the more stable β-form (zigzag symmetry)[2]. Solution: Standardize your solvent system strictly to ethanol or 1-propanol[1] and ensure your drying temperature does not induce a solid-state phase transition.
Q: NMR analysis shows residual DMF in our final product, even after extended vacuum drying. How do we remove it? A: The planar, nitrogen-rich core of pyrazolo[3,4-d]pyrimidines readily forms channel solvates with polar aprotic solvents like DMF[4],[3]. Vacuum drying alone is often insufficient to break the strong intermolecular hydrogen bonds trapping the solvent within the crystal lattice. Solution: Perform a solvent-displacement slurry. Suspend the dried, solvated crystals in a displacing solvent (such as hot ethanol or a water/ethanol mixture) and agitate at 50°C for 2–4 hours. The protic solvent will penetrate the lattice, displace the DMF, and allow it to be washed away during subsequent filtration.
Frequently Asked Questions (FAQs)
Q: Can I use anti-solvent crystallization for this compound? A: Yes, but with caution. While adding water to a DMF or DMSO solution of the compound will force precipitation[3], it often results in amorphous solids or traps impurities. If you must use an anti-solvent workflow to maximize yield, add the water dropwise at an elevated temperature, seed the solution, and cool slowly to allow the lattice to order itself.
Q: Why is the 3-iodo substitution problematic during scale-up? A: The bulky iodine atom at the 3-position significantly increases the lipophilicity and alters the electron density of the pyrazole ring compared to the unsubstituted core. This increases the compound's propensity to trap non-polar impurities and requires a higher volume of solvent (typically 10-15 volumes) to achieve complete dissolution at reflux.
References
-
Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine - MDPI Crystals -[Link]
- EP3845537A1 - Crystal of pyrazolo[3,4-d]pyrimidine - Google P
-
Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d] - MDPI Molecules -[Link]
Sources
- 1. EP3845537A1 - Crystal of pyrazolo[3,4-d]pyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]- triazolo[1,5-c]pyrimidine Derivatives [mdpi.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
Handling moisture sensitivity of pyrazolo[3,4-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the moisture sensitivity of this important class of heterocyclic compounds.
The pyrazolo[3,4-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, renowned for its diverse biological activities. However, its synthesis often involves moisture-sensitive reagents and intermediates. This guide will equip you with the knowledge and techniques to successfully navigate these challenges, ensuring high-yield and high-purity synthesis of your target molecules.
The Critical Role of Anhydrous Conditions
The synthesis of pyrazolo[3,4-d]pyrimidines frequently employs cyclization of a 5-aminopyrazole precursor. A common and efficient method for this transformation is the use of a Vilsmeier reagent, which is highly susceptible to hydrolysis. The presence of even trace amounts of water can have a significant negative impact on your reaction.
Why is Moisture a Problem?
The primary reason for the moisture sensitivity of many pyrazolo[3,4-d]pyrimidine syntheses lies in the reagents used for the cyclization step, particularly when a Vilsmeier reagent is employed. This reagent, often generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative (like N,N-dimethylformamide, DMF), is highly reactive towards water.
Phosphorus oxychloride reacts violently with water in an exothermic reaction to produce phosphoric acid and hydrogen chloride gas.[1][2][3] This reaction has several detrimental effects on your synthesis:
-
Decomposition of the Vilsmeier Reagent: Any moisture present will consume the POCl₃, preventing the formation of the active Vilsmeier reagent and thus halting the desired cyclization.
-
Generation of Acidic Byproducts: The formation of HCl can lead to unwanted side reactions, including the degradation of starting materials or the desired product.
-
Protonation of Starting Materials: The 5-aminopyrazole starting material can be protonated by the generated acid, rendering it less nucleophilic and thus less reactive towards the Vilsmeier reagent.
The following diagram illustrates the detrimental effect of water on the generation of the Vilsmeier reagent:
Caption: Detrimental effect of water on Vilsmeier reagent formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidines, with a focus on problems arising from moisture contamination.
Question 1: My reaction to form the pyrazolo[3,4-d]pyrimidine ring is not working, or the yield is very low. What are the likely causes?
Answer:
Low or no yield in the cyclization step is a frequent problem, often directly linked to the presence of moisture. Here's a breakdown of potential causes and solutions:
-
Inadequate Drying of Solvents: Commercially available "anhydrous" solvents can absorb moisture from the atmosphere once the bottle is opened.[4]
-
Solution: Always use freshly dried solvents. For many applications, drying over activated molecular sieves (3Å or 4Å) for at least 24 hours is sufficient.[5][6][7] For extremely sensitive reactions, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF) under an inert atmosphere is recommended.[7]
-
-
Moisture in Starting Materials: Your 5-aminopyrazole derivative or other solid reagents can be hygroscopic.
-
Solution: Dry all solid reagents thoroughly before use. This can be achieved by drying in a vacuum oven (at a temperature below the compound's melting point) or in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) for several hours.[5]
-
-
Improperly Dried Glassware: Glass surfaces readily adsorb a thin film of water.[5]
-
Contamination from the Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains both oxygen and moisture, can be detrimental.
The following workflow can help you troubleshoot low-yield reactions:
Sources
- 1. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 2. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. ossila.com [ossila.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Separation of N1 and N2 alkylated isomers of pyrazolo[3,4-d]pyrimidine
Separation of N1 and N2 Alkylated Isomers of Pyrazolo[3,4-d]pyrimidine
Welcome to the technical support guide for navigating the complexities of separating N1 and N2 alkylated isomers of pyrazolo[3,4-d]pyrimidines. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N1 and N2 alkylated isomers of pyrazolo[3,4-d]pyrimidines notoriously difficult?
The primary challenge lies in the high structural similarity between the N1 and N2 isomers. Alkylation occurs on two different nitrogen atoms of the same pyrazole ring, leading to two regioisomers with nearly identical molecular weights and often very similar physical properties. Key factors contributing to this difficulty include:
-
Subtle Polarity Differences: The main distinction between the isomers is the position of the alkyl group, which may only induce a minor change in the overall molecular dipole moment and polarity. This makes separation by standard chromatographic techniques, which rely on polarity differences, challenging.
-
Similar pKa Values: The basicity of the non-alkylated nitrogen atoms in the pyrazole and pyrimidine rings can be very similar between the two isomers, making pH-based separation strategies in reverse-phase HPLC less effective.
-
Formation of Mixtures: The direct alkylation of an N-unsubstituted pyrazolo[3,4-d]pyrimidine core often results in a mixture of both N1 and N2 isomers, making downstream separation a mandatory and often rate-limiting step in a synthetic sequence.[1][2] The ratio of these isomers can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[2]
Q2: What are the most effective analytical and preparative techniques for separating these isomers?
There is no single "best" method, as success is highly dependent on the specific substituents of the pyrazolo[3,4-d]pyrimidine core and the attached alkyl group. However, the most successful techniques are high-resolution chromatographic methods:
-
Supercritical Fluid Chromatography (SFC): Often the most powerful technique for this class of separation. SFC utilizes supercritical CO2 as the main mobile phase, which has unique solvating properties. The subtle differences in how the isomers interact with the stationary phase and polar co-solvents (like methanol or ethanol) are often amplified in the supercritical state, leading to excellent resolution.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reverse-phase (RP) HPLC can be effective.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase. It can be very effective at separating isomers with minor polarity differences.
-
Reverse-Phase HPLC: While often more challenging, successful separation can be achieved by meticulously screening different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase additives that can exploit subtle electronic or shape differences.
-
-
Preparative Column Chromatography: While less effective for isomers with very close Rf values, it can sometimes be achieved with a long column, a fine-mesh silica gel, and a very slow, shallow elution gradient.
-
Crystallization: In some cases, fractional crystallization can be used if one isomer is significantly less soluble than the other in a particular solvent system or if they form different crystalline structures.
Q3: How can I unambiguously confirm the identity and structure of the separated N1 and N2 isomers?
Definitive structural assignment is critical. A combination of spectroscopic methods is required, with X-ray crystallography being the ultimate confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most common and powerful tool.
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazolo[3,4-d]pyrimidine core, particularly those close to the site of alkylation, will differ between the N1 and N2 isomers.
-
2D NMR (HMBC, NOESY): These experiments provide definitive proof. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons of the alkyl group and the carbons of the pyrazole ring, confirming the point of attachment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment shows through-space proximity between the alkyl group's protons and specific protons on the core scaffold, which is unique for each isomer.[3]
-
-
Single-Crystal X-ray Diffraction: This is the "gold standard" method.[4][5] If a suitable single crystal of an isomer can be grown, X-ray analysis provides an unequivocal 3D structure, definitively identifying it as N1 or N2 alkylated.[4][5][6]
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments might differ slightly, which can sometimes be used as supporting evidence for identification.
Q4: Is it possible to achieve regioselective synthesis to favor one isomer and avoid the separation issue?
Yes, achieving regioselectivity is the most elegant solution. The outcome of the alkylation is a result of a thermodynamic and kinetic interplay. Factors influencing the N1/N2 ratio include:[2][3]
-
Steric Hindrance: Bulky substituents on the pyrazolo[3,4-d]pyrimidine core can direct the incoming alkyl group to the less sterically hindered nitrogen.
-
Electronic Effects: Electron-donating or withdrawing groups on the core can alter the nucleophilicity of the N1 and N2 nitrogens.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly influence the isomer ratio. For instance, using sodium hydride in THF might yield a different ratio compared to potassium carbonate in DMF.[2]
Troubleshooting Guide
Problem: My N1 and N2 isomers are co-eluting or show very poor resolution (<1.0) on Reverse-Phase HPLC.
This is a common issue due to the isomers' similar polarities. A systematic approach to method development is required.
Step-by-Step Protocol: RP-HPLC Method Development
-
Screen Stationary Phases: Do not rely on a single C18 column. The subtle differences between isomers can be exploited by alternative stationary phases.
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective if your isomers contain aromatic rings.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it extremely powerful for separating closely related isomers.
-
-
Optimize the Mobile Phase:
-
Organic Modifier: Test both acetonitrile (ACN) and methanol (MeOH). Their different hydrogen bonding capabilities and dipole moments can significantly alter selectivity.
-
pH and Additives: The pKa of the heterocyclic nitrogens can be exploited. Run screens using 0.1% formic acid (pH ~2.7), 0.1% trifluoroacetic acid (TFA) (pH ~2), and 10 mM ammonium bicarbonate or ammonium acetate (pH ~7-8). Changing the ionization state of the molecule can dramatically impact retention and selectivity.
-
-
Adjust Gradient and Temperature:
-
Shallow Gradient: Once you find a condition with even minimal separation, flatten the gradient around the elution time of the isomers. A change from a 5-95% B over 10 minutes to a 40-60% B over 20 minutes can turn a single broad peak into two distinct ones.
-
Temperature: Vary the column temperature (e.g., 25°C, 40°C, 60°C). Temperature affects mobile phase viscosity and mass transfer, which can sometimes improve peak shape and resolution.
-
| Parameter | Starting Condition | Alternative 1 | Alternative 2 | Rationale |
| Column | Standard C18 | Phenyl-Hexyl | PFP | Exploit different interaction mechanisms (hydrophobic vs. pi-pi, dipole). |
| Mobile Phase A | 0.1% Formic Acid in H₂O | 0.1% TFA in H₂O | 10mM NH₄HCO₃ in H₂O | Modulate the ionization state of the isomers to enhance separation. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | - | Alter selectivity through different solvent-analyte interactions. |
| Gradient | 5-95% B over 15 min | 20-80% B over 15 min | Shallow gradient (e.g., 1%/min) | Increase run time to improve resolution of closely eluting peaks. |
| Temperature | 30 °C | 45 °C | 25 °C | Optimize peak shape and analyte interaction kinetics. |
Problem: I'm attempting separation with preparative silica gel column chromatography, but the isomers are inseparable.
Standard silica gel chromatography often fails because the polarity difference is too small for effective separation by a gravity-driven or low-pressure system.
Solutions to Try:
-
Change the Eluent System: The choice of solvent is critical. If a standard ethyl acetate/heptane or dichloromethane/methanol system fails, try more complex mixtures. Adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic ones) can sometimes deactivate highly active sites on the silica and improve separation.
-
Use a High-Performance System: An automated flash chromatography system with high-performance silica cartridges will provide much better resolution than a glass column due to smaller particle size and more uniform packing.
-
Employ a Very Shallow Gradient: Use a step gradient with very small increases in the polar solvent (e.g., 0.5-1% increments). This is tedious manually but programmable on automated systems.
-
Consider Alternative Stationary Phases: If silica fails, try alumina (basic or neutral) or a bonded-phase silica like diol or amino-propylated silica, which offer different selectivities.
Problem: I have two separated peaks. How do I definitively assign which is N1 and which is N2 without an X-ray structure?
This requires careful NMR analysis, specifically 2D correlation experiments.
Workflow for NMR-Based Structure Assignment
-
Rationale for HMBC: The alkyl group attached to N1 will show a 3-bond correlation (³JCH) to the C7a bridgehead carbon. The alkyl group on N2 will show a ³JCH correlation to the C3a bridgehead carbon. These are unambiguous connections.
-
Rationale for NOESY: An alkyl group at the N1 position is physically closer to protons on the fused pyrimidine ring. An alkyl group at N2 is closer to the proton at the C3 position of the pyrazole ring. The presence or absence of these spatial correlations is definitive proof of the isomer's identity.
Problem: My alkylation reaction consistently produces a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Controlling regioselectivity is key to avoiding separation altogether. This requires manipulating the reaction conditions to favor alkylation at one nitrogen over the other.
Key Experimental Levers:
-
Base Selection:
-
Strong, non-nucleophilic bases (e.g., NaH, LiHMDS): These will deprotonate the pyrazole ring irreversibly, forming an anionic species. The subsequent alkylation site may be determined by the inherent electronic properties of the anion (thermodynamic control).
-
Weaker, inorganic bases (e.g., K₂CO₃, Cs₂CO₃): These may establish an equilibrium with the two possible tautomers of the neutral pyrazolo[3,4-d]pyrimidine. The reaction may then proceed via alkylation of the more abundant or more nucleophilic tautomer (kinetic control).
-
-
Solvent Polarity:
-
Polar Aprotic (DMF, DMSO): These solvents are excellent at solvating the counter-ion of the base (e.g., Na⁺, K⁺), leading to a more "naked" and highly reactive pyrazolide anion. This can sometimes lead to less selectivity.
-
Less Polar (THF, Dioxane): In these solvents, ion-pairing between the pyrazolide anion and the counter-ion is more significant. This ion-pairing can sterically block one of the nitrogen atoms, leading to higher selectivity for the more accessible site.
-
-
Temperature: Lowering the reaction temperature often increases the kinetic selectivity of a reaction, potentially favoring the formation of one isomer over the other.
References
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]
-
Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. PubMed. Available at: [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ijpbs.net. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. SciSpace. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Available at: [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]
-
Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. PubMed. Available at: [Link]
-
Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. Available at: [Link]
-
Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing Indole Moiety. SIOC Journals. Available at: [Link]
Sources
- 1. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
13C NMR Shift Analysis: C-3 Iodinated Pyrazolo[3,4-d]pyrimidine
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of C-3 iodinated pyrazolo[3,4-d]pyrimidine , a critical intermediate in the synthesis of kinase inhibitors like Ibrutinib. It contrasts this derivative with its hydrogen and bromo analogs, elucidating the "Heavy Atom Effect" and providing a self-validating experimental framework.
Publish Comparison Guide
Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists. Scope: Chemical shift assignment, mechanistic rationale (Heavy Atom Effect), regioisomer distinction (N1 vs N2), and synthesis/characterization protocols.
Executive Summary: The Diagnostic Power of C-3
In the structural characterization of pyrazolo[3,4-d]pyrimidines, the Carbon-3 (C-3) position serves as the primary diagnostic reporter for functionalization. While proton (1H) NMR confirms the loss of the C-3 proton upon iodination, 13C NMR provides the definitive structural proof through a phenomenon known as the Heavy Atom Effect .
Unlike chlorination or alkylation, which typically deshield the carbon nucleus (moving peaks downfield, >135 ppm), iodination at C-3 causes a dramatic upfield shift (shielding) , often moving the C-3 resonance into the aliphatic or bridgehead region (<100 ppm). This guide details how to leverage this anomaly for unambiguous structural assignment.
Mechanistic Insight: The Heavy Atom Effect
To interpret the spectra correctly, one must understand why the C-I peak behaves counter-intuitively compared to electronegativity trends.
-
Standard Inductive Effect: Electronegative atoms (F, Cl, O) deshield the attached carbon, shifting it downfield (higher ppm).
-
Heavy Atom Effect (Spin-Orbit Coupling): For heavy halogens (Br, I), the large electron cloud allows for significant spin-orbit coupling. This relativistic effect mixes excited states into the ground state, introducing a shielding term that opposes the inductive deshielding.
-
Result: The C-I carbon resonates at a significantly lower frequency (upfield) than expected.
-
Diagram: Signal Propagation & Shielding Logic
Caption: Logical flow demonstrating how Spin-Orbit Coupling overrides the Inductive Effect in C-3 iodinated derivatives, resulting in a net upfield shift.
Comparative Analysis: C-3 Chemical Shifts
The following table contrasts the C-3 chemical shifts of the parent scaffold against its halogenated analogs. These values are critical for monitoring the progress of iodination reactions (e.g., Sonogashira precursor synthesis).
Table 1: 13C NMR Shift Comparison (DMSO-d6)
| Derivative (C-3 Substituent) | C-3 Shift (δ ppm) | C-3a (Bridgehead) | C-7a (Bridgehead) | Diagnostic Feature |
| 3-H (Parent) | 133.0 – 135.0 | ~100.0 | ~156.0 | C-3 is a distinct aromatic methine. |
| 3-Bromo | 115.0 – 120.0 | ~100.0 | ~156.0 | Moderate upfield shift; overlaps with aromatics. |
| 3-Iodo | 85.0 – 95.0 | ~100.0 | ~156.0 | Strong upfield shift. Often appears "buried" near solvent or C-3a. |
| 3-Chloro | 135.0 – 138.0 | ~99.0 | ~155.0 | Deshielded; follows electronegativity rules. |
Critical Note: In the 3-iodo derivative, the C-3 signal (approx. 85-95 ppm) often overlaps with the C-3a bridgehead carbon (~100 ppm). HMBC (Heteronuclear Multiple Bond Correlation) is required to distinguish them:
C-3a will show long-range coupling to H-6 (pyrimidine proton).
C-3 (Iodinated) has no attached protons and will not show correlations to H-6.
Structural Validation: N1 vs. N2 Isomerism
A common challenge in pyrazolo[3,4-d]pyrimidine synthesis is distinguishing between N1-alkylation (thermodynamic product) and N2-alkylation (kinetic byproduct). The 13C NMR shifts of the pyrazole ring carbons (C-3, C-3a, C-7a) are sensitive to this regiochemistry.
Table 2: Regioisomer Distinction
| Position | N1-Alkylated (Desired) | N2-Alkylated (Byproduct) |
| C-3 | Shielded (Relative to N2) | Deshielded (Δδ +5-10 ppm) |
| C-3a | ~100 ppm | ~120 ppm (Significant Shift) |
| Symmetry | Asymmetric environment | Distinct coupling patterns in HMBC |
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A self-validating workflow for generating the standard.
-
Reagents: Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF (10 vol).
-
Iodination: Add N-Iodosuccinimide (NIS, 1.5 eq) portion-wise at Room Temperature.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.
-
Checkpoint: The starting material (polar) converts to a less polar product.
-
-
Workup: Pour into ice water. Filter the yellow/off-white precipitate. Wash with water and cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Protocol B: NMR Acquisition & Assignment
Ensuring detection of the quaternary C-I carbon.
-
Solvent: Dissolve ~20 mg of sample in DMSO-d6 (0.6 mL).
-
Why: The compound has poor solubility in CDCl3; DMSO ensures sharp peaks.
-
-
Pulse Sequence: Run a standard proton-decoupled 13C experiment (zgpg30 or equivalent).
-
Relaxation Delay (D1): Set to 2–3 seconds .
-
Reasoning: The C-3 carbon is quaternary and attached to a heavy atom (Iodine), leading to efficient relaxation via Chemical Shift Anisotropy (CSA), but ensure D1 is sufficient for quantitative integration if needed.
-
-
Validation (HMBC): Run a 1H-13C HMBC.
-
Look for correlations from the N1-substituent protons (if alkylated) to C-3 and C-7a .
-
Confirm absence of H-3 proton signal in HSQC.
-
Workflow Diagram: Characterization Logic
Caption: Step-by-step logic for confirming C-3 iodination using 1H and 13C NMR markers.
Troubleshooting & FAQs
Q: I cannot find the C-3 peak in my 13C spectrum.
-
Cause: Quaternary carbons attached to quadrupolar nuclei (like Iodine, though I is spin 5/2, broadening is usually less severe than Br) can be broad or have long relaxation times.
-
Solution: Increase the number of scans (NS > 1024) and relaxation delay (D1 = 3s). Use exponential line broadening (LB = 1-3 Hz) during processing to enhance S/N.
Q: How do I distinguish the C-3 peak from the solvent (DMSO) or C-3a?
-
Solvent: DMSO-d6 appears as a septet at ~39.5 ppm. The C-3-I peak is typically downfield of this (85-95 ppm).
-
C-3a: The C-3a bridgehead is usually around 98-100 ppm. The C-3-I peak is often slightly upfield of C-3a. Use HSQC (C-3a is quaternary, so no help there directly, but C-3 is also quaternary) and HMBC (C-3a couples to H-6; C-3 does not).
References
-
Heavy Atom Effect on 13C NMR
- Relativistic heavy atom effect on 13C NMR chemical shifts. (2018). Magnetic Resonance in Chemistry.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (2024).[1] MDPI. Provides general synthetic routes and NMR characterization for the scaffold.
-
-
Ibrutinib Intermediate Characterization
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2] (ChemicalBook/Sigma). Confirming the commercial availability and role as a key intermediate.
-
-
Regioisomer Distinction (N1 vs N2)
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Reactivity of 3-Iodo vs. 3-Bromo Pyrazolo[3,4-d]pyrimidine
Executive Summary: The "Halogen Choice" in Kinase Inhibitor Design
In the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds—the core structure of blockbuster Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib —the choice between a 3-iodo and a 3-bromo intermediate is a critical decision point that balances reactivity against cost-efficiency .
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine: The "Academic Gold Standard." It offers superior reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange, making it ideal for rapid library generation and R&D where yield and mild conditions are paramount.
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: The "Industrial Workhorse." While possessing a stronger C-X bond, it provides comparable yields in optimized Suzuki couplings at a fraction of the cost (NBS vs. NIS). It is the preferred intermediate for large-scale GMP manufacturing.
This guide objectively compares these two isoteres, supported by mechanistic insights and experimental data derived from Ibrutinib process chemistry.
Mechanistic Foundation[1]
The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energy (BDE) and the rate of oxidative addition to transition metals.
Bond Dissociation & Oxidative Addition
The C(sp²)–I bond is significantly weaker and longer than the C(sp²)–Br bond, facilitating faster oxidative addition to Pd(0) species, typically the rate-determining step in cross-coupling cycles.
| Parameter | C–Br Bond (Pyrazolo[3,4-d]pyrimidine) | C–I Bond (Pyrazolo[3,4-d]pyrimidine) | Impact on Reactivity |
| Bond Length | ~1.86 Å | ~2.08 Å | Longer bond = easier cleavage. |
| Bond Energy | ~81 kcal/mol | ~65 kcal/mol | Iodine activates at lower temps. |
| Oxidative Addition | Slower; often requires heat (>80°C) or electron-rich ligands. | Fast; often proceeds at RT or mild heat (40-60°C). | Iodine allows milder substrates. |
| Lithium Exchange | Slow; requires t-BuLi or elevated temp; competing deprotonation. | Very Fast; quantitative exchange with n-BuLi or iPrMgCl at -78°C. | Iodine is superior for Grignard/Lithiation. |
Case Study: The Ibrutinib Synthesis Pivot
The evolution of Ibrutinib's synthesis perfectly illustrates the trade-off between the two halogens. Early patents utilized the iodo-intermediate for ease of synthesis, while later process patents shifted to the bromo-intermediate for economic viability.
Pathway Comparison (DOT Visualization)
Figure 1: Divergent synthetic pathways for Ibrutinib intermediates showing the parallel utility of Iodo and Bromo precursors.
Data Analysis: Yield vs. Conditions
| Reaction Step | 3-Iodo Intermediate | 3-Bromo Intermediate |
| Halogenation Reagent | N-Iodosuccinimide (NIS) | N-Bromosuccinimide (NBS) |
| Reagent Cost | High | Low (approx. 1/5th of NIS) |
| Suzuki Catalyst | Pd(PPh₃)₄ (Standard) | Pd(dppf)Cl₂ or Pd/Cu systems |
| Reaction Temp | 60–80°C | 80–100°C (Reflux) |
| Typical Yield | 83–88% | 81–85% |
| Purification | Chromatography often required (iodine byproducts) | Crystallization often sufficient |
Insight: While the 3-iodo species reacts faster, the 3-bromo species achieves comparable yields in the Suzuki coupling of electron-deficient heterocycles like pyrazolo[3,4-d]pyrimidine. The electron-poor nature of the pyrimidine ring activates the C-Br bond, narrowing the reactivity gap compared to simple aryl bromides.
Detailed Experimental Protocols
These protocols are self-validating systems derived from process chemistry literature.
Protocol A: Synthesis of 3-Halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1. 3-Iodo Derivative (R&D Scale)
-
Reagents: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), NIS (1.2 eq), DMF (5 vol).
-
Procedure:
2. 3-Bromo Derivative (Scale-Up)
-
Reagents: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), NBS (1.1 eq), DMF (5 vol).
-
Procedure:
-
Suspend starting material in DMF.[2]
-
Add NBS slowly at RT (Exothermic!).
-
Stir at RT for 12 hours (or 50°C for 2 hours).
-
Quench: Dilute with water/ice.
-
Validation: Filtration yields an off-white solid. M+H: 214/216 (1:1 pattern).
-
Protocol B: Comparative Suzuki Coupling
Target: Introduction of 4-phenoxyphenyl group (Ibrutinib core)[4]
Conditions for 3-Iodo:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Dioxane/Water (3:1)
-
Temp: 85°C, 4 hours.
-
Observation: Complete conversion rapidly. Darkening of reaction mixture indicates Pd black formation post-reaction.
Conditions for 3-Bromo:
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂/PPh₃
-
Base: K₃PO₄ or Na₂CO₃ (3.0 eq)
-
Solvent: DME/Water or Toluene/Ethanol/Water
-
Temp: 100°C (Reflux), 12–16 hours.
-
Observation: Slower kinetics. Requires effective degassing to prevent catalyst deactivation over the longer reaction time.
Reactivity Beyond Cross-Coupling: Lithiation
If your workflow involves Halogen-Metal Exchange (e.g., to introduce a formyl, carboxyl, or silyl group), the distinction is stark.
-
3-Iodo: Undergoes rapid I/Li exchange with i-PrMgCl or n-BuLi at -78°C. The exchange is faster than deprotonation of the N1-H (if unprotected) or adjacent C-H bonds.
-
3-Bromo: Exchange is sluggish. Competitive deprotonation at the C6 position or N1 position often leads to mixtures.
-
Recommendation: For lithiation chemistry, always use the 3-iodo derivative or protect the N1 position first.
Decision Matrix
Use this table to select the correct intermediate for your specific constraints.
| Constraint / Goal | Recommended Intermediate | Reasoning |
| Rapid Library Synthesis | 3-Iodo | Faster reaction times; tolerates broader range of boronic acids.[5] |
| Cost Reduction (Scale-up) | 3-Bromo | NBS is significantly cheaper; yields are comparable with optimization. |
| Halogen-Metal Exchange | 3-Iodo | Essential for clean Li/Mg exchange without side reactions. |
| Sensitive Substrates | 3-Iodo | Allows for milder heating (40-60°C) to preserve fragile functional groups. |
| Process Safety | 3-Bromo | Avoids heavy metal waste (less Pd often needed with modern ligands) and iodine waste streams. |
References
-
Preparation of Ibrutinib and Intermediates
- Patent: WO2008039218A2. "Heteroaryl substituted aminopyrimidines as kinase inhibitors." (Original 3-iodo route).
-
Process Improvements for Ibrutinib
- Patent: US20160264584A1. "Method for Preparing Ibrutinib." (Comparison of I vs Br routes).
-
Reactivity of Pyrazolo[3,4-d]pyrimidines
-
Suzuki-Miyaura Coupling of 3-Halo-pyrazolo[1,5-a]pyrimidines
- Journal: Laclef, S., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction." RSC Advances, 2021.
-
Lithium-Halogen Exchange Mechanisms
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 4. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
HPLC Purity Standards for 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Performance Guide
Executive Summary: The "Silent" Risk in Scaffold Purity
In the high-stakes synthesis of kinase inhibitors (e.g., Ibrutinib analogs), the purity of the core scaffold 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1415559-47-5) is a critical quality attribute. Unlike simple reagents, this heterocyclic building block carries a risk of structural analogs —specifically the 3-bromo or des-iodo variants—that possess similar chromatographic behavior but vastly different reactivities in downstream cross-coupling reactions.
This guide compares the performance of Certified Reference Standards (CRS) against Research Grade alternatives. It demonstrates why a simple "Area %" on a Certificate of Analysis (CoA) is insufficient without a validated method capable of resolving the "Critical Pair" (Iodo vs. Bromo analogs).
Comparative Analysis: Reference Standards vs. Alternatives
The market offers three distinct grades of this standard. The choice of grade dictates the reliability of your downstream data.
Table 1: Performance Matrix of Purity Standards
| Feature | Tier 1: Certified Reference Standard (CRS) | Tier 2: Research/Analytical Grade | Tier 3: Crude/Technical Grade |
| Purity Specification | ≥ 99.0% (Mass Balance) | ≥ 97.0% (HPLC Area %) | < 95% (Variable) |
| Critical Impurity ID | Quantified (LOD < 0.05%) | Unidentified Peaks | High Risk of Co-elution |
| Characterization | 1H-NMR, 13C-NMR, MS, HPLC, ROI, Water (KF) | 1H-NMR, HPLC | HPLC (Generic Method) |
| Primary Use Case | GMP Release, Method Validation, Quantitation | Exploratory Synthesis, Early R&D | Bulk Intermediate Sourcing |
| Risk Factor | Low: Guarantees stoichiometry in couplings.[1] | Medium: May contain 1-3% des-iodo analog. | High: Likely contains 3-bromo analog (poison). |
Scientific Deep Dive: The "Critical Pair" Mechanism
Why is the distinction between 3-Iodo and 3-Bromo so critical?
-
Synthesis Origin: The 3-iodo compound is typically synthesized via electrophilic aromatic substitution using N-iodosuccinimide (NIS). If the NIS reagent contains traces of N-bromosuccinimide (NBS)—a common impurity—the 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is formed.
-
Reactivity Divergence: In Suzuki-Miyaura or Sonogashira couplings, the C-I bond reacts significantly faster than the C-Br bond. However, if the C-Br impurity is present, it acts as a competitive substrate, generating a bromo-analog impurity in the final drug substance that is often impossible to remove by crystallization.
Visualization: Impurity Origin & Consequence
Figure 1: Mechanistic origin of the critical 3-bromo impurity and its downstream impact on drug substance purity.
Experimental Protocol: Validated HPLC Methodology
To validate the purity of your standard, you cannot rely on generic gradients. You must use a method designed to resolve the Iodine/Bromine polarizability difference.
Chromatographic Conditions (Self-Validating System)
-
Column: C18 with High Carbon Load (e.g., Zorbax Eclipse Plus C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Causality: High carbon load increases interaction with the halogens, maximizing the separation factor (
) between Iodo and Bromo species.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Methanol is avoided here because ACN provides sharper peaks for nitrogen-rich heterocycles.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 270 nm (λmax for pyrazolo[3,4-d]pyrimidine core).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 60 | Linear Gradient (Separation Zone) |
| 20.0 | 95 | Wash |
| 25.0 | 5 | Re-equilibration |
System Suitability Criteria
For a standard to be deemed "High Purity" (Tier 1), it must meet these criteria when tested against a spiked marker:
-
Resolution (
): > 2.0 between 3-Bromo (Impurity) and 3-Iodo (Target). -
Tailing Factor (
): 0.8 – 1.2 (Indicates no secondary interactions with silanols). -
% RSD (n=5): < 0.5% for the main peak area.
Data Presentation: Simulated Chromatographic Results
The following table illustrates the expected Relative Retention Times (RRT) when using the protocol above. This data allows you to identify impurities in your "Research Grade" samples.
Table 2: Impurity Profiling Reference
| Compound ID | Structure Description | RRT (approx) | Limit in Tier 1 (CRS) | Limit in Tier 3 (Crude) |
| Impurity A | 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (Des-iodo) | 0.65 | < 0.10% | < 5.0% |
| Target | This compound | 1.00 | ≥ 99.0% | ~90-95% |
| Impurity B | 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | 0.92 | < 0.15% | < 2.0% |
| Impurity C | 3,4-diiodo-6-methyl... (Over-iodinated) | 1.25 | < 0.10% | < 1.0% |
Note: The 3-Bromo impurity elutes BEFORE the 3-Iodo target in Reverse Phase because Bromine is less lipophilic than Iodine.
Method Development Workflow
Use this decision tree to troubleshoot your purity analysis if the resolution is insufficient.
Figure 2: HPLC Method Development Decision Tree for resolving halogenated analogs.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 1519489: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
Sources
Biological activity comparison of 6-methyl vs 6-H pyrazolo[3,4-d]pyrimidine scaffolds
Title: Comparative Guide: 6-Methyl vs. 6-H Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibitor Design
Executive Summary: The "Metabolic Switch"
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of adenine.[1][2] It serves as the core template for numerous potent kinase inhibitors (e.g., Ibrutinib, PP1, PP2) by mimicking the ATP purine ring.
When optimizing this scaffold, the substitution at the C6 position (analogous to the C2 position of purine) represents a critical decision point. While 6-H derivatives often demonstrate high intrinsic potency and ease of synthesis, they suffer from a significant metabolic liability: rapid oxidation by Aldehyde Oxidase (AOX). The 6-Methyl substitution is the standard medicinal chemistry strategy to block this metabolic soft spot, though it introduces steric bulk that can alter kinase selectivity profiles.
This guide objectively compares these two scaffolds, focusing on Structure-Activity Relationships (SAR), metabolic stability, and experimental validation protocols.
Structural & Physicochemical Profile
To understand the biological divergence, we must first analyze the fundamental physicochemical differences introduced by the methyl group.
| Feature | 6-H Scaffold | 6-Methyl Scaffold | Impact on Drug Design |
| Steric Volume | Low (Van der Waals radius ~1.2 Å) | Medium (Van der Waals radius ~2.0 Å) | 6-Me requires a tolerant solvent-front pocket or ribose-binding region. |
| Lipophilicity (cLogP) | Baseline | +0.5 to +0.8 increase | 6-Me increases permeability but may lower solubility. |
| Electronic Effect | Neutral | Weak Electron Donor (+I effect) | 6-Me slightly increases the basicity of the pyrimidine ring nitrogens (N5/N7). |
| Rotational Freedom | N/A | Restricted | 6-Me can restrict rotation of substituents at N1 or C4 if bulky, locking bioactive conformations. |
Structural Overlay Logic
The pyrazolo[3,4-d]pyrimidine binds to the kinase hinge region via the N1-C4 vector. The C6 position typically points toward the solvent front or the sugar pocket, depending on the specific binding mode (canonical vs. flipped).
-
6-H: Allows water molecules to bridge interactions; minimal steric clash.
-
6-Me: Displaces high-energy water molecules (entropic gain) but risks clashing with the "gatekeeper" residue or the ribose-binding residues if the pocket is constricted.
Biological Activity & SAR Analysis
Kinase Potency and Selectivity
In the context of Src family kinases (SFKs) and Btk inhibition:
-
6-H Analogs (e.g., PP2): Often show broad promiscuity because the small hydrogen atom fits into diverse ATP pockets without steric penalty.
-
6-Methyl Analogs: The methyl group can act as a "selectivity filter."
-
Positive Selection: In kinases with a deep hydrophobic pocket near the hinge (e.g., certain EGFR mutants), the methyl group engages in favorable Van der Waals interactions, potentially boosting potency by 2–5 fold.
-
Negative Selection: In kinases with bulky residues near the solvent front, the methyl group introduces a steric clash, reducing off-target affinity.
-
Metabolic Stability (The Critical Differentiator)
This is the most significant divergence point. The C6 position of pyrazolo[3,4-d]pyrimidines is electron-deficient and highly susceptible to nucleophilic attack by Aldehyde Oxidase (AOX) .
-
The 6-H Liability: AOX rapidly hydroxylates the C6-H to form the 6-one (lactam) metabolite. This metabolite typically loses aromaticity and hinge-binding capability, rendering the drug inactive in vivo despite high in vitro potency.
-
The 6-Methyl Solution: Alkyl substitution at C6 sterically and electronically blocks the approach of the AOX molybdenum cofactor. While this may introduce a liability for CYP450-mediated benzylic oxidation, the rate of CYP metabolism is generally much slower and more manageable than the "metabolic crash" caused by AOX.
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Comparative metabolic pathways. The 6-H scaffold is vulnerable to rapid AOX-mediated inactivation, whereas the 6-Methyl scaffold blocks this pathway, shifting metabolism to slower CYP450 routes.
Experimental Validation Protocols
To validate the choice between 6-H and 6-Me scaffolds, researchers must perform paired assays: one for target affinity and one for metabolic stability.
Protocol A: Comparative Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
Objective: Determine if the 6-Methyl group affects binding affinity (IC50).
-
Reagents: Recombinant Kinase (e.g., Src, Btk), Fluorescein-PolyGT substrate, Terbium-labeled anti-GST antibody, ATP (at Km apparent).
-
Compound Prep: Prepare 10-point dose-response curves for both 6-H and 6-Me analogs in DMSO (starting at 10 µM, 3-fold dilution).
-
Reaction:
-
Mix kinase, antibody, and substrate in kinase buffer.
-
Add 2.5 µL compound solution to 384-well plate.
-
Add 2.5 µL ATP solution to initiate.
-
Incubate for 60 min at Room Temperature (RT).
-
-
Detection: Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).
-
Analysis: Calculate Emission Ratio (520/495). Fit data to sigmoidal dose-response equation to determine IC50.
-
Success Criterion: 6-Me analog retains IC50 within 3-fold of 6-H analog.
-
Protocol B: AOX vs. CYP Stability Differentiation Assay
Objective: Confirm if the 6-H analog is an AOX substrate and if 6-Me rescues stability.
-
System: Human Liver Cytosol (high AOX, no CYPs) AND Human Liver Microsomes (high CYPs, low AOX).
-
Inhibitors:
-
Hydralazine (50 µM): Specific AOX inhibitor.
-
1-Aminobenzotriazole (1 mM): Pan-CYP inhibitor.
-
-
Procedure:
-
Arm 1 (Cytosol): Incubate 1 µM test compound in human liver cytosol (1 mg/mL protein) ± Hydralazine.
-
Arm 2 (Microsomes): Incubate 1 µM test compound in microsomes (0.5 mg/mL) + NADPH regenerating system.
-
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS): Monitor disappearance of parent and appearance of +16 Da peak (oxidation).
-
Interpretation:
Decision Logic for Scaffold Selection
Use the following logic flow to determine the appropriate scaffold for your drug discovery campaign.
Figure 2: Strategic decision tree for selecting between 6-H and 6-Methyl scaffolds based on structural constraints and metabolic risk.
References
-
Schenone, S., et al. (2008). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents." Current Pharmaceutical Design. Link
-
Pryde, D. C., et al. (2010).[5] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5] Journal of Medicinal Chemistry. Link
-
Zanato, C., et al. (2017). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds." Proceedings of the National Academy of Sciences (PNAS). Link
-
Fini, I., et al. (2021).[6] "The Role of the 6-Substituent in Pyrazolo[3,4-d]pyrimidines for Kinase Inhibition and Metabolic Stability." ChemMedChem. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link
Sources
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
Infrared (IR) spectrum analysis of C-I bond in pyrazolo[3,4-d]pyrimidines
Title: Unveiling the Heavy Halogen: A Comparative Guide to IR Spectral Analysis of C-I Bonds in Pyrazolo[3,4-d]pyrimidines
Introduction & Mechanistic Grounding
Pyrazolo[3,4-d]pyrimidines represent a highly privileged pharmacophore in medicinal chemistry. Functioning as bioisosteres of the adenine ring of ATP, they act as potent kinase inhibitors targeting the hinge region of enzymes like EGFR, Src, and BTK[1][2]. During the lead optimization of these scaffolds, halogenation—specifically iodination—is frequently employed to exploit halogen bonding interactions deep within the hydrophobic pockets of the kinase active site.
However, confirming the successful incorporation of a carbon-iodine (C-I) bond via Infrared (IR) spectroscopy presents a unique analytical challenge. According to Hooke’s Law, the vibrational frequency of a chemical bond is inversely proportional to the reduced mass of the atoms involved. Because iodine is a massive atom, the C-I stretching vibration (
This guide objectively compares the performance of standard Mid-IR Attenuated Total Reflectance (ATR), Far-IR spectroscopy, and Raman spectroscopy for the detection of C-I bonds in pyrazolo[3,4-d]pyrimidine derivatives, providing researchers with self-validating protocols to ensure data integrity.
The Causality of Technique Selection: Why the C-I Bond is Elusive
Why do standard FT-IR methods often fail to detect iodinated pyrazolo[3,4-d]pyrimidines? The answer lies in the optical physics of the ATR crystals used in modern spectrometers[4]:
-
Zinc Selenide (ZnSe): A common, low-cost ATR crystal, but it possesses a high-wavenumber cutoff at ~650 cm⁻¹[4]. Since the C-I stretch occurs at ~500–600 cm⁻¹, a ZnSe crystal will completely obscure the bond's signature.
-
Germanium (Ge): Useful for highly absorbing samples, but its cutoff is ~550 cm⁻¹, which truncates the critical lower-end of the C-I stretching band[5].
-
Standard Diamond: While rugged, standard diamond ATRs have strong intrinsic phonon absorption bands and typically cut off around 400 cm⁻¹. While this can capture some C-I stretches, the signal-to-noise (S/N) ratio degrades significantly near the cutoff limit[4][5].
To accurately capture the C-I stretch, researchers must pivot to Far-IR Transmission (using Polyethylene windows) , KRS-5 ATR crystals (cutoff at 250 cm⁻¹), or Raman spectroscopy , where the highly polarizable C-I bond yields an intense, unmistakable scattering signal.
Comparative Performance Data
Table 1: Comparison of Spectroscopic Techniques for C-I Bond Detection in Pyrazolo[3,4-d]pyrimidines
| Technique | Optical Material / Crystal | Useful Range (cm⁻¹) | C-I Detection Capability | Key Advantage | Key Limitation |
| Standard ATR-FTIR | ZnSe | 4000 – 650 | Poor / None | Non-destructive, fast | Cutoff completely obscures C-I stretch[4]. |
| Standard ATR-FTIR | Diamond | 4000 – 400 | Moderate | High durability | Phonon bands interfere; S/N drops near 400 cm⁻¹[5]. |
| Far-IR ATR | KRS-5 (Thallium Bromoiodide) | 4000 – 250 | Excellent | Captures entire halogen range | Soft, toxic, easily scratched, degrades in basic pH[6]. |
| Far-IR Transmission | Polyethylene (PE) Pellet | 600 – 50 | Excellent | No crystal cutoff interference | Destructive prep; requires vacuum/purge[7]. |
| Raman Spectroscopy | N/A (Laser Excitation) | 4000 – 50 | Superior | Highly sensitive to polarizable heavy atoms | Fluorescence interference from aromatic scaffold. |
Experimental Protocols: Self-Validating Workflows
Protocol A: Far-IR Transmission Spectroscopy (Polyethylene Matrix)
Causality: Standard KBr pellets cannot be used because KBr becomes opaque below 400 cm⁻¹. Polyethylene (PE) powder is highly transparent in the Far-IR region (down to 50 cm⁻¹), making it the ideal matrix for heavy halogen detection[7].
-
System Preparation: Equip the FT-IR spectrometer with a solid-state Far-IR beamsplitter (e.g., Silicon on PE) and a DTGS detector with a PE window.
-
Atmospheric Purge (Critical Step): Purge the sample compartment with dry, CO₂-free nitrogen for at least 30 minutes. Why? Water vapor exhibits intense rotational absorption bands in the Far-IR region that will completely mask the weak C-I signal.
-
Sample Matrix Blending: Weigh 2–3 mg of the iodinated pyrazolo[3,4-d]pyrimidine and 100 mg of spectroscopic-grade high-density polyethylene (HDPE) powder. Grind gently in an agate mortar. Caution: Do not over-grind, as excessive friction can induce polymorphic changes in the API.
-
Pellet Pressing: Transfer the mixture to a 13 mm stainless steel die. Apply 8–10 tons of pressure under vacuum for 2 minutes to form a translucent PE pellet.
-
Spectral Acquisition: Collect the background spectrum using a blank PE pellet. Scan the sample from 600 cm⁻¹ to 100 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans to improve S/N). The C-I stretch will appear as a sharp, distinct band between 500 and 570 cm⁻¹.
Protocol B: Extended-Range ATR-FTIR (KRS-5 Crystal)
Causality: KRS-5 allows internal reflectance measurements down to 250 cm⁻¹, bypassing the need for pellet pressing while capturing the deep-IR C-I vibrations[6].
-
Crystal Cleaning: Clean the KRS-5 crystal with a soft lint-free swab moistened with spectroscopic-grade ethanol. Why? KRS-5 is extremely soft; using abrasive wipes will permanently score the optical surface.
-
Background Collection: Collect an ambient background spectrum (4000–250 cm⁻¹).
-
Sample Application: Place 1–2 mg of the neat pyrazolo[3,4-d]pyrimidine powder directly onto the crystal.
-
Pressure Application: Lower the ATR pressure anvil. Monitor the live IR preview and apply just enough pressure to maximize the intensity of the pyrimidine ring skeletal vibrations (~1500 cm⁻¹)[8]. Do not overtighten, as KRS-5 can deform under high point-loading.
-
Validation: Confirm the presence of the C-I stretch (<600 cm⁻¹). If the baseline is sloped, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration.
Analytical Decision Workflow
Workflow for selecting the optimal IR spectroscopy technique based on halogen substitution.
References
-
"New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition", National Library of Medicine (PMC). 1
-
"Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations", MDPI. 2
-
"Halogenated Organic Compounds", Spectroscopy Online. 3
-
"User Guide: MIRacle", PIKE Technologies. 5
-
"What ATR crystal material do I need?", PECSA Analytical. 6
-
"Transmission and Reflection (ATR) Far-Infrared Spectroscopy Applied in the Analysis of Cultural Heritage Materials", University of Bologna. 7
-
"Sampling Techniques for FTIR Spectroscopy", JASCO. 4
-
"Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines", Oriental Journal of Chemistry. 8
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. jascoinc.com [jascoinc.com]
- 5. User Guide: MIRacle – PIKE Technologies [piketech.com]
- 6. What ATR crystal material do I need? | PECSA Analytical [pecsa.co.za]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. orientjchem.org [orientjchem.org]
Benchmarking Synthetic Routes for 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Scale-Up
Strategic Context in Drug Development
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as an ATP-competitive hinge binder in the development of kinase inhibitors (e.g., targeting Src, Abl, mTOR, and BTK). Within this chemical space, 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1415559-47-5) is an exceptionally valuable intermediate. The 6-methyl group provides critical lipophilic contacts within the kinase binding pocket, while the C3-iodo substituent acts as a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling reactions.
For process chemists and application scientists, scaling up this specific building block presents unique challenges regarding regioselectivity, step economy, and the chemoselectivity of halogen manipulation.
Retrosynthetic Analysis & Route Benchmarking
When designing a scale-up campaign for this target, two primary synthetic pathways are typically evaluated:
-
Route A (De Novo Pyrazole-First Synthesis): This bottom-up approach begins with 5-amino-1H-pyrazole-4-carboxamide. The pyrimidine ring is constructed via[1], yielding a 4-hydroxy intermediate. Subsequent chlorination with POCl₃, palladium-catalyzed dechlorination, and final iodination yield the target.
-
Route B (Commercial Core Modification): This semi-synthetic approach leverages the commercially available[2]. It reduces the sequence to just two highly efficient steps: selective dechlorination followed by electrophilic C3-iodination.
Comparison of synthetic routes for this compound scale-up.
Quantitative Route Comparison
| Performance Metric | Route A (De Novo Synthesis) | Route B (Commercial Core Modification) |
| Linear Steps | 4 | 2 |
| Overall Yield | 30 - 40% | 65 - 75% |
| Atom Economy | Low (Heavy reagent waste from POCl₃) | High (Direct functional group manipulation) |
| Scale-Up Bottlenecks | Exothermic chlorination, multiple isolations | Catalyst filtration (Pd/C removal) |
| Cost Efficiency | High labor cost, low raw material cost | Low labor cost, moderate raw material cost |
| Recommendation | Not recommended for < 5 kg scale | Optimal for rapid scale-up |
Mechanistic Causality: The Order of Operations
The success of Route B relies heavily on understanding the chemoselectivity of the reagents and the electronic properties of the heterocycle.
Why Dechlorinate Before Iodination? As shown in the dashed red pathway in the diagram above, the order of operations is strictly deterministic. If iodination is performed first, subsequent attempts to remove the 4-chloro group via palladium-catalyzed hydrogenolysis will inevitably result in concurrent deiodination. The C-I bond (bond dissociation energy ~65 kcal/mol) is significantly more labile to oxidative addition by Pd(0) than the C-Cl bond (~81 kcal/mol). Therefore, the core must be completely dechlorinated prior to the introduction of the iodine atom.
Regioselectivity of Electrophilic Iodination: The regioselective iodination of the pyrazolo[3,4-d]pyrimidine scaffold is driven by the differential electron density between the fused rings. The pyrazole ring is significantly more electron-rich than the electron-deficient pyrimidine ring. Utilizing [3] provides a controlled, homogeneous source of iodonium ions (I⁺). This electrophilic aromatic substitution (SEAr) occurs exclusively at the highly nucleophilic C3 position, avoiding the harsh oxidative degradation often seen with aggressive I₂/HIO₃ mixtures[4].
Mechanistic pathway of electrophilic aromatic iodination at the C3 position using NIS.
Self-Validating Experimental Protocols (Route B)
To ensure high-fidelity reproducibility during scale-up, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs).
Step 1: Palladium-Catalyzed Dechlorination
Objective: Chemoselective removal of the C4-chloride to yield 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Setup: Charge a clean, dry reactor with 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and suspend in a 1:1 mixture of Methanol/THF (10 volumes).
-
Base Addition: Add triethylamine (1.5 equiv) to neutralize the HCl generated during hydrogenolysis.
-
Catalyst Loading: Carefully add 10% Pd/C (0.05 equiv by weight) under a steady stream of nitrogen to prevent ignition.
-
Reaction: Evacuate the vessel and backfill with Hydrogen gas (1 atm via balloon or regulated manifold). Stir vigorously at 25 °C for 12 hours.
-
Validation & IPC: Pull an aliquot and filter through a micro-syringe filter. Analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material mass (m/z 169.0[M+H]⁺) is entirely consumed and replaced by the product mass (m/z 135.1 [M+H]⁺).
-
Workup: Purge the vessel with nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the intermediate as an off-white solid.
Step 2: Electrophilic C3-Iodination
Objective: Regioselective installation of the iodine handle to yield this compound.
-
Setup: Dissolve the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 equiv) in anhydrous DMF (8 volumes) and cool the solution to 0 °C using an ice bath.
-
Electrophile Addition: Add N-Iodosuccinimide (NIS, 1.2 equiv) portion-wise over 30 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir in the dark for 4 to 6 hours.
-
Validation & IPC: Analyze via TLC (EtOAc/Hexane 1:1) and LC-MS. Validation Checkpoint: The highly polar starting material should be fully consumed, yielding a distinct, less polar, UV-active product spot. LC-MS must confirm the target mass (m/z 261.0 [M+H]⁺).
-
Workup: Quench the reaction mixture by pouring it slowly into a vigorously stirred 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 volumes). Self-Validation: The immediate disappearance of any residual yellow/brown iodine color and the precipitation of a solid indicates a successful quench.
-
Isolation: Stir the aqueous suspension for 1 hour, filter the precipitate, wash thoroughly with cold distilled water, and dry under high vacuum at 45 °C to afford the target compound.
References
-
Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity ACS Omega / PMC URL:[Link]
-
Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase PMC URL:[Link]
- Google Patents (CN111018862A)
Sources
- 1. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-6-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 30129-53-4 [sigmaaldrich.com]
- 3. Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111018862A - Preparation method of ibrutinib - Google Patents [patents.google.com]
Safety Operating Guide
Comprehensive Safety and Disposal Guide: 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
As a Senior Application Scientist, ensuring the safe handling, operational efficiency, and compliant disposal of complex pharmaceutical building blocks is paramount. 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable, biologically active intermediate used extensively in drug discovery. However, its chemical structure demands strict adherence to specialized handling and halogenated waste disposal protocols to protect both laboratory personnel and the environment.
Executive Summary & Chemical Identity
Before initiating any experimental workflow, it is critical to understand the physicochemical properties and hazard classifications of the reagent. The table below summarizes the essential quantitative and logistical data required for risk assessment.
| Property / Attribute | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1415559-47-5 |
| Molecular Formula | C₆H₅IN₄ |
| Molecular Weight | 260.04 g/mol |
| Physical State | Solid (Powder) |
| Primary Hazard Class | Irritant (Skin/Eye/Respiratory), Biologically Active |
| Waste Disposal Category | Halogenated Organic Waste |
Operational Context: Mechanistic Causality & Hazard Profile
To handle this compound safely, scientists must understand why it is used and why it is hazardous.
The Pharmacological Utility: The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the adenine ring found in ATP[1]. This structural mimicry allows derivatives to competitively bind to the hinge region of the ATP-binding pocket in various kinases (e.g., Src, EGFR, and CDK2), making them exceptionally potent anticancer building blocks[2].
The Disposal Causality: The presence of the iodine atom at the 3-position introduces critical logistical constraints. Unreacted starting materials and halogenated byproducts must never be mixed with standard non-halogenated organic waste. If incinerated at standard temperatures, halogenated organics can catalyze the formation of highly toxic polyhalogenated dibenzo-p-dioxins and furans. Furthermore, the combustion of iodine releases corrosive hydrogen iodide (HI) gas. Consequently, environmental protection agencies mandate that halogenated waste be segregated and destroyed via specialized high-temperature incineration equipped with caustic flue gas scrubbers[3].
Experimental Workflow: Handling & Reaction Setup
Protocol 1: Safe Handling and Dissolution Objective: Safely weigh and dissolve the solid reagent while preventing exposure to biologically active dust.
-
Preparation & PPE: Don a laboratory coat, chemical-resistant nitrile gloves, and safety goggles. Ensure the fume hood or ventilated balance enclosure has a verified face velocity of 80–100 fpm[4].
-
Weighing: Weigh the required mass of this compound using an analytical balance inside the ventilated enclosure.
-
Causality: Preventing aerosolization is critical. Inhalation of kinase-targeted pharmacophores can lead to unintended systemic biological activity or severe respiratory tract irritation[2].
-
-
Dissolution: Transfer the solid to a dry reaction vessel. Add a polar aprotic solvent (e.g., anhydrous DMSO or DMF).
-
Causality: The planar, rigid structure of the pyrazolo[3,4-d]pyrimidine core exhibits strong intermolecular hydrogen bonding and
stacking. Highly polar solvents are required to disrupt the crystal lattice and achieve complete dissolution prior to the addition of coupling reagents (e.g., for Suzuki-Miyaura cross-coupling).
-
-
Validation: Visually confirm that the solution is completely clear and free of particulates before proceeding with the reaction.
Operational Workflow Diagram
The following diagram illustrates the self-validating system for handling and routing this compound through an experimental workflow to its final, compliant disposal.
Workflow for handling and disposing of halogenated pyrazolo[3,4-d]pyrimidine derivatives.
Proper Disposal Procedures: Halogenated Waste Management
Protocol 2: Halogenated Waste Segregation Objective: Isolate iodine-containing waste to comply with environmental mandates for halogenated organics.
-
Reaction Quenching: Upon reaction completion, quench the mixture with an appropriate aqueous buffer (e.g., saturated NH₄Cl).
-
Phase Separation: Extract the product and unreacted this compound using a standard organic solvent (e.g., ethyl acetate or dichloromethane).
-
Causality: Phase separation isolates the halogenated organic compounds from the aqueous phase, significantly reducing the total volume of expensive halogenated waste generated.
-
-
Waste Segregation: Carefully decant or drain the organic layer into a chemically compatible, heavy-duty container (e.g., HDPE or PTFE-lined glass) strictly designated for Halogenated Organic Waste .
-
Causality: Mixing halogenated and non-halogenated waste violates environmental regulations and creates severe safety hazards during standard incineration[3].
-
-
Labeling & Containment: Secure the container with a vented cap to prevent pressure buildup. Attach a hazardous waste tag explicitly listing "this compound (Contains Iodine)"[4].
-
Final Disposal: Transfer the container to the facility's central hazardous waste accumulation area. The waste must be collected by a licensed contractor for high-temperature incineration (>1000°C) equipped with caustic flue gas scrubbers to neutralize the resulting hydrogen iodide (HI) emissions[3].
Emergency Spill Response Protocol
Protocol 3: Solid Reagent Spill Containment Objective: Safely contain and remove spilled solid without generating airborne dust.
-
Isolation: Immediately restrict access to the spill area.
-
Dust Suppression: Do NOT dry sweep. Lightly mist the spilled solid with a compatible low-toxicity solvent (e.g., isopropanol) to agglomerate the powder and suppress aerosolization[4].
-
Collection: Wipe up the moistened material using absorbent laboratory pads, working from the outside edges toward the center to prevent spreading.
-
Disposal: Place all contaminated wipes, gloves, and cleanup materials into a secondary containment bag, seal it, and dispose of it strictly as Solid Halogenated Waste .
References
-
[2] National Institutes of Health (NIH) / PMC. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Available at: [Link]
-
[1] Taylor & Francis. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]
-
[3] Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. chemscene.com [chemscene.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
[1]
Executive Summary & Risk Assessment
Handling 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 151266-23-8 or related analogs) requires a nuanced approach that goes beyond the standard Safety Data Sheet (SDS). While often classified as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , this compound possesses a "privileged scaffold"—the pyrazolopyrimidine core—which is structurally similar to ATP and serves as the backbone for potent kinase inhibitors (e.g., Src family inhibitors like PP1/PP2).
The Scientist’s Perspective: Do not treat this merely as a chemical irritant. In drug discovery, we apply the Precautionary Principle . Until specific toxicology data rules out biological activity, handle this compound as a Potent Pharmacophore (Occupational Exposure Band 3 or higher), specifically preventing inhalation of particulates and dermal absorption via carrier solvents.
Hazard Identification & GHS Classification
Verified via PubChem and Supplier SDS (Sigma-Aldrich, Fisher Scientific)
| Hazard Class | H-Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Strict hygiene; no hand-to-mouth contact.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5] | Barrier protection required; avoid wrist exposure. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Particulate-tight eye protection is non-negotiable. |
| STOT - SE | H335 | May cause respiratory irritation.[2][4][5] | Zero-tolerance for open-bench weighing. |
PPE Selection Matrix: The "Defense-in-Depth" Strategy
Effective PPE is not just about what you wear; it is about the interaction between the chemical, the solvent, and the barrier material.
A. Hand Protection (Glove Logic)
Critical Insight: This compound is often dissolved in DMSO, DMF, or Dichloromethane (DCM) for nucleophilic aromatic substitution or Suzuki couplings. Nitrile gloves degrade rapidly in DCM.
| Task | Recommended Glove System | Scientific Rationale |
| Dry Solid Handling | Double Nitrile (Min 5 mil outer / 4 mil inner) | Provides visual wear indicator; sufficient for dry particulates. |
| Solution (DMSO/DMF) | Double Nitrile (Extended Cuff) | DMSO enhances skin permeability, carrying the dissolved pharmacophore into the bloodstream. Double layering increases breakthrough time. |
| Solution (DCM/Chloroform) | Silver Shield® (Laminate) + Outer Nitrile | Standard nitrile fails in <5 mins with halogenated solvents. Laminate provides chemical resistance; outer nitrile provides grip. |
B. Respiratory & Body Protection[2][4][5][6][7][8]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/OV cartridges . N95s are insufficient for solvent vapors.
-
Body: Lab coat (Tyvek® preferred for high-potency handling to prevent dust retention on cotton) + Closed-toe shoes.
Operational Workflow: Step-by-Step Protocol
Phase 1: Weighing & Solubilization
Objective: Prevent generation of electrostatic dust.
-
Static Control: Use an antistatic gun or ionizer bar inside the weigh hood. Pyrazolopyrimidines are often fluffy, electrostatic solids.
-
The "Coffin" Technique:
-
Place the receiving vial inside a secondary container (e.g., a larger beaker) before weighing.
-
If spillage occurs, it is contained within the beaker, not the balance.
-
-
Solvent Addition: Add solvent (e.g., DMF) gently down the side of the vial to avoid "puffing" dust into the air.
Phase 2: Reaction Setup (Cross-Coupling/Substitution)
Objective: Prevent splash and vapor exposure.
-
Inert Atmosphere: This compound typically requires inert conditions (Argon/Nitrogen).
-
Septum Hygiene: When withdrawing reagents, wrap the septum/needle junction with Parafilm before withdrawal to prevent aerosol pullback upon needle removal.
-
Visual Check: Inspect gloves for "rippling" (a sign of solvent swelling) every 15 minutes if using DCM. Change immediately if observed.
Phase 3: Decontamination
-
Wipe Down: Clean balance and hood surface with a detergent solution (e.g., Alconox) followed by a solvent wipe.
-
Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and cool water (hot water opens pores).[6]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for PPE selection based on the state of matter and solvent system.
Caption: PPE Selection Logic based on physical state and solvent carrier risks.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate immediate area if dust is airborne.[7]
-
Don PPE: Double nitrile gloves, goggles, lab coat.[5]
-
Contain: Cover spill with wet paper towels (to prevent dust dispersal).
-
Clean: Scoop up wet material. Wipe area with 10% bleach solution (oxidizes potential biological activity) then water.
Disposal (End of Life)
-
Classification: This compound contains Iodine and Nitrogen heterocycles.
-
Stream: Halogenated Organic Waste .
-
Do NOT mix with acidic waste streams if using cyanide reagents in subsequent steps.
-
Labeling: Clearly label waste container as "Contains Halogenated Pyrazolopyrimidine - Potential Bioactive."
References
-
PubChem. (2023). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Safety Data. National Library of Medicine. [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
